Bto-1
Description
The exact mass of the compound 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N4O4S/c10-3-4-1-5-7(6(2-4)13(16)17)18-9(8(11)14)12(5)15/h1-2H,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRBAXZAJBBIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429520 | |
| Record name | 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40647-02-7 | |
| Record name | 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BTO-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
BTO-1: An In-depth Technical Guide to a Polo-like Kinase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polo-like kinase 1 (PLK1) is a critical regulator of mitotic progression, and its overexpression is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. BTO-1 is a cell-permeable benzothiazolo-N-oxide compound that has been identified as an inhibitor of PLK1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biological effects, and relevant experimental protocols. All quantitative data is presented in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction to Polo-like Kinase 1 (PLK1)
The Polo-like kinase (PLK) family of serine/threonine kinases plays a pivotal role in the regulation of the cell cycle.[1][2] PLK1, the most extensively studied member of this family, is a key orchestrator of mitosis, with functions spanning from mitotic entry to cytokinesis.[1][3] Its expression and activity are tightly regulated, peaking during the G2 and M phases of the cell cycle.
PLK1 is involved in several critical mitotic events, including:
-
Centrosome maturation and separation: Ensuring the formation of a bipolar spindle.[3]
-
Spindle assembly checkpoint: Monitoring proper chromosome attachment to the spindle.
-
Activation of the anaphase-promoting complex/cyclosome (APC/C): Triggering the separation of sister chromatids.
-
Cytokinesis: The final step of cell division.
Due to its essential role in cell division, PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated levels often correlate with poor prognosis.[3][4][5] This dependency of cancer cells on PLK1 for survival and proliferation makes it an attractive target for the development of novel anticancer therapies.[4]
This compound: A PLK1 Inhibitor
This compound, also known as 5-Cyano-7-nitro-2-(benzothiazolo-N-oxide)-carboxamide, is a small molecule inhibitor of PLK1. It is a cell-permeable compound that targets the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PLK1. By binding to the ATP-binding pocket of the PLK1 kinase domain, this compound prevents the binding of ATP, which is essential for the phosphorylation of PLK1 substrates. This inhibition of PLK1's kinase activity disrupts the downstream signaling pathways that are critical for mitotic progression.
Biological Effects
Inhibition of PLK1 by this compound leads to a cascade of cellular events consistent with the disruption of mitosis. The primary biological effects observed upon treatment with this compound include:
-
Mitotic Arrest: Cells are unable to progress through mitosis and arrest, typically in prometaphase.
-
Formation of Monopolar Spindles: Inhibition of PLK1 disrupts centrosome maturation and separation, leading to the formation of abnormal monopolar spindles.
-
Reduced γ-tubulin at Centrosomes: this compound treatment has been shown to decrease the localization of γ-tubulin, a key component of the centrosome, to the spindle poles.
-
Inhibition of Substrate Phosphorylation: this compound suppresses the phosphorylation of cellular PLK1 substrates, such as Cdc25C.
-
Blockade of RhoA Signaling: PLK1 is known to be involved in the regulation of the RhoA signaling pathway, which is essential for the assembly of the contractile ring during cytokinesis. This compound-mediated inhibition of PLK1 leads to a blockage of RhoA and its downstream effectors.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell-Free/Cell-Based | Source |
| IC50 (PLK1 Kinase Activity) | 8.0 µM | Cell-Free | [6] |
| Inhibition of Cdc25C Phosphorylation | 75% inhibition at 6.3 µM | Cell-Based (PTK cells) | [6] |
Signaling Pathways and Experimental Workflows
PLK1 Signaling Pathway in Mitotic Entry
PLK1 plays a crucial role in the G2/M transition by activating the Cdc25C phosphatase, which in turn activates the master mitotic kinase, CDK1-Cyclin B1.
Caption: PLK1-mediated activation of Cdc25C leading to mitotic entry.
PLK1 and RhoA Signaling in Cytokinesis
PLK1 is also implicated in the regulation of the RhoA pathway, which is essential for the formation of the contractile ring during cytokinesis.
Caption: PLK1's role in the RhoA signaling pathway during cytokinesis.
General Experimental Workflow for Evaluating this compound
The following diagram outlines a typical workflow for the preclinical evaluation of a PLK1 inhibitor like this compound.
Caption: A generalized experimental workflow for the evaluation of this compound.
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize PLK1 inhibitors like this compound.
In Vitro PLK1 Kinase Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits 50% of PLK1 kinase activity in a cell-free system.
Materials:
-
Recombinant human PLK1 enzyme
-
PLK1 substrate (e.g., casein or a specific peptide substrate)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in kinase assay buffer.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of recombinant PLK1 enzyme solution to each well.
-
Add 2 µL of a mixture of the PLK1 substrate and ATP to initiate the kinase reaction. The final ATP concentration should be at or near its Km for PLK1.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Immunofluorescence Staining for Mitotic Phenotypes
Objective: To visualize the effects of this compound on the mitotic spindle and centrosomes.
Materials:
-
Cancer cell line grown on glass coverslips
-
This compound
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-γ-tubulin)
-
Fluorescently labeled secondary antibodies (e.g., goat anti-mouse IgG-Alexa Fluor 488, goat anti-rabbit IgG-Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Treat cells grown on coverslips with this compound at a desired concentration for a specified time (e.g., 24 hours).
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images to analyze the mitotic spindle morphology and centrosome integrity.
Conclusion
This compound is a valuable research tool for studying the cellular functions of PLK1. Its ability to inhibit PLK1 kinase activity and induce mitotic arrest makes it a useful probe for dissecting the complex processes of cell division. While the currently available public data on this compound is limited, the experimental protocols and background information provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of PLK1 inhibition. Further studies are warranted to fully characterize the pharmacological profile of this compound and to evaluate its potential as an anticancer agent.
References
- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 2. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Polo-like Kinase 1 as an emerging drug target: structure, function and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polo-like kinase 5 | Sigma-Aldrich [merckmillipore.com]
BTO-1: An In-depth Technical Guide to its Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTO-1 is a cell-permeable benzothiazole-N-oxide compound that has been identified as an inhibitor of Polo-like kinase 1 (Plk1). This document provides a comprehensive technical overview of the cellular targets of this compound, its mechanism of action, and its effects on cellular processes. It is intended to serve as a resource for researchers in oncology, cell biology, and drug development. This guide details the quantitative data available for this compound's interaction with its primary target, outlines the experimental protocols for its characterization, and visualizes the key signaling pathways involved.
Core Cellular Target: Polo-like Kinase 1 (Plk1)
The primary cellular target of this compound is Polo-like kinase 1 (Plk1) , a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. Plk1 is involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Due to its essential role in cell division and its frequent overexpression in various human cancers, Plk1 is a validated and attractive target for anticancer drug development.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Plk1. It targets the ATP-binding pocket of the kinase domain of Plk1, thereby preventing the phosphorylation of its downstream substrates. This inhibition of Plk1's catalytic activity leads to disruptions in the mitotic process, ultimately causing cell cycle arrest and, in many cases, apoptosis.
Quantitative Data: Kinase Inhibition
The following table summarizes the known quantitative data for the inhibitory activity of this compound against its primary target.
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Plk1 | Cell-free kinase assay | 8.0 |
Cellular Effects of this compound
Inhibition of Plk1 by this compound leads to a cascade of cellular events, primarily centered around the disruption of mitosis.
Disruption of the Plk1 Signaling Pathway
Plk1 is a key regulator of the G2/M transition and mitotic progression. One of its critical functions is the phosphorylation and activation of the phosphatase Cdc25C. Activated Cdc25C, in turn, removes inhibitory phosphates from Cyclin-dependent kinase 1 (Cdk1), leading to the activation of the Cdk1/Cyclin B complex, which is the master regulator of entry into mitosis. By inhibiting Plk1, this compound prevents the activation of Cdc25C, leading to the accumulation of inactive, phosphorylated Cdk1 and a subsequent block in the G2/M transition.
Mitotic Arrest and Apoptosis
The disruption of the Plk1 signaling pathway by this compound results in a failure of proper mitotic progression, leading to mitotic arrest . Cells arrested in mitosis with compromised spindle checkpoints are prone to undergo apoptosis. The cellular effects of this compound include the suppression of phosphorylation of the cellular Plk1 substrate Cdc25C in rat kangaroo kidney (PtK2) cells.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound and other Plk1 inhibitors.
In Vitro Plk1 Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against Plk1.
Materials:
-
Recombinant human Plk1 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate peptide (e.g., a synthetic peptide derived from a known Plk1 substrate like casein)
-
[γ-32P]ATP
-
ATP solution
-
This compound or other test compounds dissolved in DMSO
-
Phosphocellulose paper
-
Phosphoric acid wash solution (e.g., 0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the substrate peptide, and the Plk1 enzyme.
-
Add varying concentrations of this compound (or DMSO for control) to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and non-radioactive ATP.
-
Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the phosphoric acid wash solution to remove unincorporated [γ-32P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Cdc25C Phosphorylation Assay (Western Blot)
This protocol is used to assess the effect of this compound on the phosphorylation of the Plk1 substrate, Cdc25C, in a cellular context.
Materials:
-
Cell line (e.g., HeLa, U2OS, or PtK2)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Cdc25C (e.g., at Ser198) and anti-total-Cdc25C
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a specified period.
-
Lyse the cells using lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Cdc25C overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Cdc25C or a loading control protein like β-actin.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells at a specific density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (and a DMSO control).
-
Incubate the cells for a desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Visualizations
This compound Mechanism of Action Workflow
Unraveling a Misnomer: A Technical Guide to Polo-Like Kinase Inhibition by BTO-1 and the Tumor Suppressor TOB1 Signaling Network
A Note on Terminology: An extensive review of scientific literature indicates that a "BTO-1 signaling pathway" is not an established or recognized term. The query likely refers to one of two distinct but related areas of cell signaling research: the effects of the chemical compound This compound , a Polo-like kinase inhibitor, or the signaling pathways involving the TOB1 (Transducer of ERBB2, 1) protein. This guide will provide an in-depth technical overview of both possibilities to address the presumed scientific interest of the user.
Part 1: this compound as a Chemical Inhibitor of Polo-Like Kinase (Plk) Signaling
This compound is a chemical compound identified as an inhibitor of Polo-like kinases (Plks).[1][2][3] Plks are a family of serine/threonine kinases that play crucial roles in the regulation of the cell cycle, particularly during mitosis. The inhibition of Plks by compounds like this compound has significant effects on cell division and is an area of interest in cancer research.
The Polo-Like Kinase (Plk) Signaling Cascade
Polo-like kinases, particularly Plk1, are master regulators of mitosis. Their activity is tightly controlled throughout the cell cycle, peaking during M-phase. Plk1 is involved in multiple mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.
A simplified representation of the Plk1 activation and its role in the cell cycle is depicted below. This compound, as a Plk inhibitor, would disrupt these processes.
Quantitative Data on this compound Inhibition
Experimental data demonstrates the effects of this compound on cellular processes.
| Cell Line | This compound Concentration | Duration of Treatment | Observed Effect | Reference |
| U20S cells | 50 µM | 4 hours | Increased fraction of mitotic cells with monopolar spindles. | [1] |
| PTK cells | 20 µM | 1 hour | Dose-dependent reduction in phospho-Cdc25C. | [1] |
| PTK cells | 25 µM | 1 hour | Approximately 20% reduction in H3 phosphorylation. | [1] |
| HeLa cells | Not specified | Not specified | Blockage of Rho and Rho-GEF recruitment, essential for contractile ring assembly. | [1] |
Experimental Protocols
Immunofluorescence Staining for Spindle Analysis (as applied to U20S cells):
-
Cell Culture and Treatment: U20S cells are cultured on coverslips to sub-confluency. The cells are then treated with 50 µM this compound or a vehicle control (e.g., DMSO) for 4 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding is blocked by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against α-tubulin (for spindle visualization) and pericentrin (for centrosome visualization) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. DNA is counterstained with DAPI.
-
Microscopy: Coverslips are mounted on slides, and images are acquired using a fluorescence microscope. The percentage of mitotic cells with monopolar spindles is quantified.
Part 2: The TOB1 Tumor Suppressor Signaling Network
TOB1 (Transducer of ERBB2, 1) is a member of the Tob/BTG family of anti-proliferative proteins.[4] It functions as a tumor suppressor by regulating cell growth, proliferation, and other cellular processes.[5][6] TOB1 is involved in several key signaling pathways, notably the AKT/mTOR and ERK pathways.
TOB1 in the AKT/mTOR Signaling Pathway
Recent studies have shown that TOB1 can induce autophagy in gastric cancer cells by suppressing the AKT/mTOR signaling pathway.[7] TOB1 overexpression leads to a decrease in the phosphorylation of both AKT and mTOR, which are key components of this pro-survival pathway.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound = 98 HPLC, solid 40647-02-7 [sigmaaldrich.com]
- 3. This compound = 98 HPLC, solid 40647-02-7 [sigmaaldrich.com]
- 4. The role of antiproliferative gene Tob1 in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TOB1 - Wikipedia [en.wikipedia.org]
- 6. genecards.org [genecards.org]
- 7. Involvement of TOB1 on autophagy in gastric cancer AGS cells via decreasing the activation of AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Biological Activity of BTO-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of BTO-1, a synthetic triazole-conjugated benzoxazone scientifically known as 4-((5-benzyl-1H-1,2,3-triazol-3-yl)-methyl)-7-methoxy-2H-benzo[b][1][2]-oxazin-3(4H)-one. This compound has demonstrated significant anti-cancer properties, particularly in non-small cell lung cancer (NSCLC), by inducing a unique form of programmed cell death. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.
Core Mechanism of Action: ROS-Mediated Autophagic Apoptosis
This compound exerts its cytotoxic effects on cancer cells through a multi-faceted mechanism that culminates in apoptosis, a form of programmed cell death. A key initiating event is the induction of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage. This increase in ROS triggers a cascade of events, including the activation of the tumor suppressor protein p53.[1]
Activated p53, in turn, plays a crucial role in orchestrating the cellular response to this compound. It facilitates the conversion of LC3-I to LC3-II, a hallmark of autophagy, a cellular process involving the degradation of cellular components.[1] This autophagic process, however, does not appear to be a survival mechanism for the cancer cells. Instead, it is linked to the subsequent activation of the apoptotic cascade. This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and procaspase-3, key events in the execution phase of apoptosis.[1] Inhibition of autophagy has been shown to reverse the apoptotic effects of this compound, highlighting the critical role of this process in its anti-cancer activity.[1]
Quantitative Data on Biological Activity
The anti-cancer efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of this compound Analogues in A549 Lung Cancer Cells
| Compound | IC50 (μM) |
| 14b | 7.59 ± 0.31 |
| 14c | 18.52 ± 0.59 |
Note: IC50 values for the specific this compound compound are not publicly available in the reviewed literature. The data presented is for closely related 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles, demonstrating the potential potency of this class of compounds.[3]
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Volume Reduction |
| This compound | 1 mg/kg | Subcutaneous | Statistically significant reduction compared to control |
| Control (PBS) | - | Subcutaneous | - |
Note: While the study demonstrated a significant suppression of tumor growth, specific quantitative data on tumor volume over time was not available in a tabular format in the reviewed literature.[4]
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Human non-small cell lung cancer cell lines (e.g., A549)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the levels of specific proteins involved in the this compound signaling pathway.
Materials:
-
A549 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-LC3, anti-PARP, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat A549 cells with this compound at various concentrations and for different time points. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
A549 cells
-
Matrigel
-
This compound solution (for injection)
-
Phosphate-buffered saline (PBS)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of A549 cells (e.g., 1 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (e.g., 1 mg/kg) subcutaneously to the treatment group at regular intervals (e.g., every 3-4 days). Administer an equal volume of the vehicle (e.g., PBS) to the control group.
-
Tumor Volume and Body Weight Measurement: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week). Calculate the tumor volume using the formula: (length x width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and workflows associated with the biological activity of this compound.
References
An In-depth Technical Guide to BTO-1: A Potent Inhibitor of Polo-Like Kinase 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTO-1, with the chemical name 5-Cyano-7-nitro-2-(benzothiazolo-N-oxide)-carboxamide, is a significant small molecule inhibitor targeting Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a common feature in a wide array of human cancers, making it a prime target for anticancer therapeutic strategies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis, in vitro kinase assays, and cell-based viability assays are provided, alongside a visual representation of the Plk1 signaling pathway to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Properties
This compound is a benzothiazole derivative with a distinct N-oxide functional group. Its chemical structure is characterized by a cyano and a nitro group attached to the benzothiazole ring system, which contribute to its chemical reactivity and biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-Cyano-7-nitro-2-(benzothiazolo-N-oxide)-carboxamide | N/A |
| Synonyms | This compound | [1] |
| CAS Number | 40647-02-7 | N/A |
| Molecular Formula | C₉H₄N₄O₄S | [1] |
| Molecular Weight | 264.22 g/mol | [1] |
| SMILES | C1=C(C=C(C2=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C#N | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO. For in vivo formulations, a common method involves dissolving in DMSO, followed by dilution with PEG300, Tween 80, and finally water. Alternatively, a mixture of DMSO and corn oil can be used. | [1] |
| Storage | Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. | [1] |
Pharmacological Properties and Mechanism of Action
This compound functions as a potent and selective inhibitor of Polo-like kinase 1 (Plk1). Plk1 is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. The overexpression of Plk1 is frequently observed in cancerous tissues and is often associated with poor prognosis.
By inhibiting Plk1, this compound disrupts the normal progression of the cell cycle, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells. This targeted approach makes this compound a promising candidate for cancer therapy, with the potential for greater efficacy and reduced side effects compared to traditional chemotherapy. The specific half-maximal inhibitory concentration (IC50) of this compound against Plk1 is a critical parameter for its characterization, though a precise publicly available value is not readily found in the searched literature. However, other potent Plk1 inhibitors exhibit IC50 values in the low nanomolar range. For instance, the Plk1 inhibitor BI6727 (volasertib) has an IC50 of 0.87 nM in cell-free assays[2].
Plk1 Signaling Pathway
The Polo-like kinase 1 (Plk1) signaling pathway is a complex network of protein interactions that governs the progression of the cell cycle, particularly during mitosis. Understanding this pathway is crucial for elucidating the mechanism of action of Plk1 inhibitors like this compound.
At the onset of mitosis, Plk1 is activated and subsequently phosphorylates a multitude of downstream substrates. These phosphorylation events are critical for the proper execution of mitotic processes. Key downstream targets of Plk1 include components of the centrosome, kinetochores, and the spindle midzone.
Experimental Protocols
Synthesis of 5-Cyano-7-nitro-2-(benzothiazolo-N-oxide)-carboxamide (this compound)
While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general approach for the synthesis of similar benzothiazole-2-carboxamides can be inferred. The synthesis of related nitro and amino substituted benzimidazole/benzothiazole-2-carboxamides has been described[3]. A plausible synthetic route could involve the cyclization of a substituted o-aminothiophenol derivative followed by functional group manipulations to introduce the cyano, nitro, and N-oxide moieties, and finally amidation to form the carboxamide. Researchers should refer to specialized organic synthesis literature for detailed procedures for analogous compounds.
In Vitro Plk1 Kinase Assay
This protocol is a general guideline for an in vitro kinase assay to determine the inhibitory activity of this compound against Plk1. Specific concentrations and incubation times may need to be optimized.
Materials:
-
Recombinant human Plk1 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[4]
-
Substrate (e.g., a generic kinase substrate like casein or a specific Plk1 peptide substrate)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive assays)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper or other method for capturing phosphorylated substrate
-
Scintillation counter or luminescence plate reader (depending on the assay format)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the Plk1 enzyme, the substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated phosphate using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo™ Kinase Assay), follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity[4].
-
Plot the percentage of kinase inhibition against the concentration of this compound to determine the IC50 value.
Cell-Based Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol provides a general procedure for evaluating the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[5].
-
Add the solubilization solution to each well to dissolve the formazan crystals[5][6].
-
Measure the absorbance of the solution in each well at a wavelength of 570-590 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the concentration of this compound to determine the IC50 value.
Conclusion
This compound represents a promising lead compound for the development of novel anticancer therapies targeting the Plk1 signaling pathway. Its ability to induce mitotic arrest and apoptosis in cancer cells highlights the therapeutic potential of Plk1 inhibition. This technical guide provides a foundational resource for researchers and drug development professionals interested in further investigating the chemical and biological properties of this compound. The provided experimental protocols offer a starting point for in vitro and cell-based characterization, while the visualization of the Plk1 pathway aids in understanding its mechanism of action. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. glpbio.com [glpbio.com]
- 2. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
BTO-1: A Technical Guide to a Multifaceted Anti-Cancer Agent
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the research applications of BTO-1 and the broader class of 1,2,4-benzotriazine 1,4-dioxide (BTO) compounds. The term "this compound" primarily refers to a specific inhibitor of Polo-like Kinase (Plk), a key regulator of the cell cycle and a promising target in oncology. Additionally, the acronym "BTO" is used for a class of hypoxia-selective cancer pro-drugs, with tirapazamine being a notable example. This guide will delve into the mechanism of action, experimental data, and relevant signaling pathways for both interpretations of "BTO" in cancer research.
This compound as a Polo-like Kinase (Plk) Inhibitor
Polo-like kinases (Plks) are a family of serine/threonine kinases that play crucial roles in the regulation of the cell cycle, including mitotic entry, spindle formation, and cytokinesis.[1] Dysregulation of Plk activity is frequently observed in various cancers, making them an attractive target for therapeutic intervention.[1] this compound is a small molecule inhibitor of Plk that has been utilized in cancer research to probe the function of these kinases and to assess their potential as therapeutic targets.[1][2]
Quantitative Data on this compound and Related Compounds
The following table summarizes quantitative data from preclinical studies involving this compound and the broader class of BTO pro-drugs. This data provides insights into their potency and efficacy in various cancer models.
| Compound/Agent | Target/Assay | Cell Line/Model | Key Quantitative Finding(s) | Reference(s) |
| This compound (Plk Inhibitor) | Tumor Growth Inhibition | A549 lung cancer xenograft in nude mice | Suppressed tumor growth at a dose of 1 mg/kg. | [3] |
| Tirapazamine (3-amino BTO) | Cytotoxicity | Various cancer cell lines | Hypoxia-selective cytotoxicity. | [4][5] |
| BTO Alkanoic Acids | pH and Anoxia Selectivity | SiHa and FaDu cells | Modest selectivity for both low pH (6.5 vs. 7.4) and anoxia. | [6] |
Mechanism of Action and Signaling Pathway of Plk1
Plk1, the most well-characterized member of the Plk family, is a master regulator of mitosis. Its activity is tightly controlled throughout the cell cycle. This compound, as a Plk1 inhibitor, disrupts these processes, leading to mitotic arrest and subsequent cell death in cancer cells.
The signaling pathway involving Plk1 is complex, with numerous upstream regulators and downstream substrates. A simplified representation of the Plk1 activation and its role in the G2/M transition is depicted below.
Experimental Protocols: Xenograft Tumor Growth Study
The following is a generalized protocol based on the study that investigated the effect of BTO on the growth of A549 xenograft tumors.[3]
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a nude mouse xenograft model of human non-small cell lung cancer.
Materials:
-
A549 human lung carcinoma cells
-
Athymic nude mice (e.g., BALB/c nude)
-
Matrigel
-
This compound compound
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: A549 cells are cultured in appropriate media until they reach the desired confluence for injection.
-
Tumor Cell Implantation: A suspension of 1 x 10⁶ A549 cells mixed with Matrigel is injected subcutaneously into the dorsal flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., approximately 50 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The treatment group receives subcutaneous injections of this compound (e.g., 1 mg/kg) every 3 or 4 days. The control group receives injections of the vehicle (PBS).
-
Data Collection: Tumor volumes and body weights of the mice are measured at regular intervals throughout the study (e.g., for 4 weeks).
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed differences.
-
Histopathological and Molecular Analysis: Resected tumors can be further analyzed by histopathology (e.g., H&E staining to observe apoptosis) and Western blotting to assess the levels of apoptosis and proliferation markers.[3]
1,2,4-Benzotriazine 1,4-Dioxides (BTOs) as Hypoxia-Selective Prodrugs
The acronym "BTO" also refers to the chemical class of 1,2,4-benzotriazine 1,4-dioxides. These are bioreductive prodrugs designed to be selectively activated in the hypoxic (low oxygen) environments commonly found in solid tumors.[4][5] Tirapazamine (TPZ) is a well-studied compound in this class and is also known as 3-amino BTO.[4][5]
Mechanism of Action of BTO Prodrugs
Under hypoxic conditions, BTOs undergo enzymatic reduction, typically by cytochrome P450 reductases, to form highly reactive radical species.[4][5] These radicals can induce various forms of DNA damage, leading to cancer cell death.[4][5] The selectivity of these agents for hypoxic cells spares normal, well-oxygenated tissues, potentially reducing systemic toxicity.
The workflow for the activation of BTO prodrugs in the tumor microenvironment is illustrated below.
Conclusion
The term "this compound" and the broader "BTO" acronym encompass at least two distinct but significant areas of cancer research. As a Polo-like Kinase inhibitor, this compound represents a targeted approach to disrupt cell cycle progression in cancer cells. The class of 1,2,4-benzotriazine 1,4-dioxide (BTO) prodrugs offers a strategy to exploit the unique metabolic features of the tumor microenvironment, specifically hypoxia. Both avenues of research hold promise for the development of novel anti-cancer therapies. This guide provides a foundational understanding of these compounds for professionals in the field of drug discovery and development. Further research into the specific molecular interactions, pharmacokinetics, and in vivo efficacy of these compounds will be crucial for their potential translation into clinical applications.
References
- 1. scbt.com [scbt.com]
- 2. CD163 molecule-like 1 | Sigma-Aldrich [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of radicals formed following enzymatic reduction of 3-substituted analogues of the hypoxia-selective cytotoxin 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzotriazine Di-Oxide Prodrugs for Exploiting Hypoxia and Low Extracellular pH in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BTO-1 In Vitro Kinase Assay: Application Notes and Protocols
Application Note
Introduction
Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing a pivotal role in regulating a vast array of cellular processes. The aberrant activity of these enzymes is frequently implicated in human diseases, particularly cancer, making them a primary focus for therapeutic intervention. BTO-1 is a Polo-like Kinase (Plk1) inhibitor. This document provides a comprehensive protocol for conducting an in vitro kinase assay for this compound, designed for researchers, scientists, and drug development professionals. The described assay facilitates the quantitative measurement of kinase activity and is optimized for the screening and characterization of potential kinase inhibitors.
Principle of the Assay
This protocol employs a luminescence-based kinase assay, which quantifies kinase activity by measuring the amount of adenosine triphosphate (ATP) remaining in the reaction solution after the kinase-catalyzed phosphorylation of a substrate. In this homogenous assay format, the kinase, its substrate, and ATP are incubated together. As the kinase transfers phosphate groups from ATP to the substrate, ATP is consumed. A proprietary detection reagent is then added to lyse the cells, stop the kinase reaction, and generate a luminescent signal proportional to the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity, as more ATP has been consumed. This method is highly sensitive, rapid, and amenable to high-throughput screening.
Quantitative Data Summary
The following table summarizes key quantitative data for the this compound kinase assay, including kinetic parameters and the inhibitory activity of known compounds.
| Parameter | Value | Reference |
| Kinetic Parameters | ||
| Km for ATP | ~10-15 µM | |
| Km for Peptide Substrate | ~5-20 µM | |
| Inhibitor IC50 Values | ||
| This compound | 8.0 µM | [1] |
| Staurosporine | 3-20 nM | [2][3][4] |
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the experimental workflow for the this compound in vitro kinase assay and a simplified representation of a generic kinase signaling pathway.
Caption: A generalized workflow for a luminescence-based in vitro kinase assay.
Caption: A simplified diagram of a typical kinase signaling cascade.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific kinase and substrate used.
Materials and Reagents
-
Kinase: Recombinant active Plk1 kinase.
-
Substrate: A suitable substrate for the kinase, such as a recombinant protein (e.g., Cdc25C) or a synthetic peptide.
-
Test Compound: this compound (Polo-like Kinase Inhibitor II).
-
ATP: 10 mM solution, store at -20°C.
-
Kinase Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, and 0.1% 2-mercaptoethanol.[5]
-
Luminescence-based ATP Detection Kit: (e.g., Kinase-Glo®, ADP-Glo™).
-
Assay Plates: White, opaque, flat-bottom 96- or 384-well plates suitable for luminescence measurements.
-
DMSO: For dissolving test compounds.
Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the test compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Reaction Setup:
-
Prepare a master mix containing the kinase in the 1X kinase assay buffer.
-
In a 384-well plate, add 5 µL of the diluted test compound or vehicle (buffer with DMSO) to the appropriate wells.
-
Add 5 µL of the kinase master mix to each well.
-
Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to interact with the kinase.[5]
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X substrate/ATP solution in the kinase assay buffer. The final concentration should be at or near the Km values for both substrate and ATP to ensure assay sensitivity.
-
Start the reaction by adding 10 µL of the substrate/ATP solution to each well.[6]
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for 30 to 60 minutes.[5] The optimal incubation time should be determined empirically to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature according to the manufacturer's instructions.
-
Add 20 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Controls:
-
Positive Control (0% Inhibition): Reaction with kinase, substrate, ATP, and vehicle (DMSO). This represents maximum kinase activity.
-
Negative Control (100% Inhibition): Reaction with substrate, ATP, and vehicle, but without the kinase. This represents the background signal.
-
-
Calculation of Percent Inhibition:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
References
Application Notes and Protocols for Utilizing Tob1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the tumor suppressor protein Tob1 (Transducer of ErbB2.1) in cell culture experiments. The protocols and data presented herein are intended to assist researchers in investigating the anti-proliferative, pro-apoptotic, and anti-metastatic effects of Tob1, particularly in the context of cancer research.
Introduction
Tob1 is a member of the Tob/BTG (B-cell translocation gene) family of anti-proliferative proteins. It is recognized as a critical tumor suppressor that is frequently inactivated in various cancers, including gastric, breast, and lung cancer.[1][2] Ectopic overexpression of Tob1 in cancer cell lines has been demonstrated to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress cell migration and invasion.[1][3] The primary mechanisms of Tob1's tumor-suppressive functions involve the modulation of key signaling pathways, including the activation of the Smad4 pathway and the inhibition of the β-catenin and AKT/mTOR signaling pathways.[1][2][4]
Data Presentation
The following tables summarize the quantitative effects of Tob1 modulation on various cellular processes in gastric cancer cell lines.
Table 1: Effect of Tob1 Overexpression on Cell Viability
| Cell Line | Transfection Construct | Transfection Amount (µg) | Incubation Time (h) | Change in Cell Viability (%) | Assay | Reference |
| MKN28 | myc-Tob1 | 2 | 24 | ↓ ~25% | WST | [5] |
| MKN28 | myc-Tob1 | 4 | 24 | ↓ ~40% | WST | [5] |
| AGS | myc-Tob1 | 2 | 24 | ↓ ~20% | WST | [5] |
| AGS | myc-Tob1 | 4 | 24 | ↓ ~35% | WST | [5] |
Table 2: Effect of Tob1 Knockdown on Cell Viability
| Cell Line | siRNA Construct | siRNA Concentration (nM) | Incubation Time (h) | Change in Cell Viability (%) | Assay | Reference |
| MKN1 | Tob1 siRNA | 25 | 48 | ↑ ~20% | WST | [5] |
| MKN1 | Tob1 siRNA | 50 | 48 | ↑ ~35% | WST | [5] |
| AGS | Tob1 siRNA | 25 | 48 | ↑ ~15% | WST | [5] |
| AGS | Tob1 siRNA | 50 | 48 | ↑ ~30% | WST | [5] |
Signaling Pathways Modulated by Tob1
Tob1 exerts its tumor-suppressive effects by influencing multiple intracellular signaling cascades. The diagrams below illustrate the key pathways affected by Tob1.
Caption: Tob1 signaling pathways involved in tumor suppression.
Experimental Protocols
The following are detailed protocols for key experiments to assess the function of Tob1 in cell culture.
Protocol 1: Overexpression of Tob1 using Plasmid Transfection
This protocol describes the transient transfection of a Tob1 expression plasmid into gastric cancer cells to study its effects on cellular processes.
Materials:
-
Gastric cancer cell lines (e.g., AGS, MKN28)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
myc-tagged Tob1 expression plasmid (e.g., pCMV-myc-Tob1)
-
Empty vector control plasmid (e.g., pCMV-myc)
-
Lipofectamine 2000 or similar transfection reagent
-
6-well plates
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are 70-80% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 4 µg of the myc-Tob1 plasmid or empty vector control into 250 µL of Opti-MEM.
-
In a separate tube, dilute 10 µL of Lipofectamine 2000 into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add 1.5 mL of fresh, serum-free medium to each well.
-
Add the 500 µL DNA-lipid complex dropwise to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, replace the transfection medium with 2 mL of complete growth medium.
-
Incubate the cells for 24-48 hours before proceeding with downstream assays (e.g., Western blotting, cell viability assay).
-
Caption: Workflow for Tob1 plasmid transfection.
Protocol 2: Cell Viability (WST-1) Assay
This protocol measures cell viability by assessing the metabolic activity of cells, which is a common method to evaluate the effect of Tob1 on cell proliferation.
Materials:
-
Transfected cells from Protocol 1
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: After 24 hours of transfection (from Protocol 1), trypsinize and seed 5 x 10^3 cells per well in a 96-well plate with 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a visible color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the empty vector control.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect the expression levels of Tob1 and key proteins in the AKT/mTOR and β-catenin signaling pathways.
Materials:
-
Transfected cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-myc, anti-Tob1, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After 48 hours of transfection, wash the cells with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like GAPDH.
-
Caption: General workflow for Western blotting.
Conclusion
The protocols and data provided in these application notes offer a foundational framework for studying the tumor-suppressive functions of Tob1 in a cell culture setting. By utilizing these methods, researchers can further elucidate the molecular mechanisms of Tob1 action and explore its potential as a therapeutic target in cancer. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
References
- 1. Tob1 induces apoptosis and inhibits proliferation, migration and invasion of gastric cancer cells by activating Smad4 and inhibiting β‑catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tob1 induces apoptosis and inhibits proliferation, migration and ...: Ingenta Connect [ingentaconnect.com]
- 4. Involvement of TOB1 on autophagy in gastric cancer AGS cells via decreasing the activation of AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BTO-1 Application Notes and Protocols for Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTO-1 is a cell-permeable benzothiazolo-N-oxide compound that functions as a potent inhibitor of Polo-like kinase 1 (Plk1).[1][2] Plk1 is a critical regulator of multiple stages of mitosis, and its overexpression is a common feature in a wide range of human cancers, making it a promising target for anti-cancer therapies. This compound targets the ATP-binding pocket of Plk1, leading to the disruption of mitotic progression and subsequent induction of apoptosis in cancer cells. These application notes provide detailed protocols for evaluating the efficacy of this compound in cancer cell lines, including methods for determining its cytotoxic effects, analyzing its impact on cell signaling pathways, and assessing its apoptosis-inducing capabilities.
Data Presentation
The inhibitory effect of this compound on Plk1 has been quantified in a cell-free kinase assay, demonstrating its direct enzymatic inhibition. Furthermore, its cellular activity has been confirmed by its ability to suppress the phosphorylation of a key Plk1 substrate.
| Assay Type | Target/Cell Line | IC50 / Inhibition | Reference |
| Cell-Free Kinase Assay | Plk1 | 8.0 µM | [1][2] |
| Cellular Assay | Rat kangaroo kidney-derived PTK cells | 75% inhibition of Cdc25C phosphorylation at 6.3 µM | [1][2] |
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the Polo-like kinase 1 (Plk1) signaling pathway, which is crucial for the G2/M transition and proper execution of mitosis. Inhibition of Plk1 by this compound leads to a cascade of events culminating in mitotic arrest and apoptosis. A key downstream target of Plk1 is the phosphatase Cdc25C. Plk1-mediated phosphorylation and activation of Cdc25C is a critical step for the activation of the Cyclin B1/CDK1 complex, which drives mitotic entry. By inhibiting Plk1, this compound prevents the activation of Cdc25C, leading to the accumulation of inactive Cyclin B1/CDK1 and subsequent cell cycle arrest in the G2/M phase. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (reconstituted in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to test a concentration range from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol utilizes flow cytometry to quantify apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (reconstituted in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation status of Plk1 substrates and the expression of apoptosis-related proteins following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (reconstituted in DMSO)
-
6-well plates or larger culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Cdc25C, anti-Plk1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at desired concentrations and time points.
-
Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Disclaimer
These protocols are intended as a general guide. Optimal conditions, including cell seeding density, this compound concentration, and incubation times, may vary depending on the specific cancer cell line and experimental setup. It is recommended to perform preliminary experiments to determine the optimal conditions for your system. This compound is for research use only and is not for human or veterinary use. Handle with appropriate safety precautions.
References
BTO-1: Application Notes and Protocols for a Polo-like Kinase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTO-1 (CAS 40647-02-7), also known as Polo-like Kinase Inhibitor II, is a cell-permeable benzothiazolo-N-oxide compound that functions as a potent inhibitor of Polo-like kinase 1 (Plk1).[1] Plk1 is a key regulator of multiple stages of mitosis, and its overexpression is associated with tumorigenesis, making it a significant target for cancer therapeutic development.[2] this compound targets the ATP-binding pocket of Plk1, leading to the disruption of mitotic processes and subsequent cell cycle arrest.[1] These application notes provide detailed information on the solubility and preparation of this compound for use in research and drug development settings.
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | Polo-like Kinase Inhibitor II, 5-Cyano-7-nitro-2-benzothiazolecarboxamide-3-oxide | [1] |
| CAS Number | 40647-02-7 | [1] |
| Molecular Formula | C₉H₄N₄O₄S | [1] |
| Molecular Weight | 264.22 g/mol | [1] |
| Appearance | Tan to beige or brown solid | [1] |
Solubility
The solubility of this compound in various solvents is summarized in the table below. It is important to note that this compound has limited solubility in aqueous solutions.
| Solvent | Solubility | Reference |
| Water | < 2 mg/mL | |
| DMSO | ≥ 5 mg/mL | |
| DMSO | 1 mg/mL | [1] |
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a this compound stock solution for use in in vitro cell-based assays.
Materials:
-
This compound solid (CAS 40647-02-7)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Following reconstitution, stock solutions are reported to be stable for up to 6 months at -20°C.[1]
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Plk1 is involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.
The signaling pathway below illustrates the central role of Plk1 in mitotic progression and the point of inhibition by this compound. Plk1 is activated by Aurora A and Bora and subsequently phosphorylates numerous downstream substrates, including Cdc25C and Wee1, to promote entry into and progression through mitosis. By inhibiting the kinase activity of Plk1, this compound prevents these downstream phosphorylation events, leading to mitotic arrest and potentially apoptosis in cancer cells.
Synthesis
Safety Precautions
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
Application Notes and Protocols for Apoptosis Studies Using BTO-1
Topic: BTO-1 Experimental Design for Apoptosis Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule inhibitor under investigation for its potential as an anti-cancer therapeutic. Preliminary studies suggest that this compound induces apoptosis in various cancer cell lines. These application notes provide a comprehensive guide for designing and conducting experiments to elucidate the apoptotic mechanism of this compound. The protocols detailed below are foundational for assessing the pro-apoptotic efficacy of this compound and understanding its molecular mechanism of action.
Postulated Signaling Pathway of this compound-Induced Apoptosis
This compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This is initiated by intracellular stress signals, leading to the activation of the MAPK signaling cascade. Activated JNK and p38 phosphorylate and activate pro-apoptotic Bcl-2 family members such as Bim and Bad, while inhibiting anti-apoptotic members like Bcl-2 and Bcl-xL. This shifts the balance towards mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1, forms the apoptosome, which activates caspase-9. Initiator caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving cellular substrates, leading to the characteristic morphological changes of apoptotic cell death.
Figure 1: Postulated signaling pathway for this compound-induced apoptosis.
Experimental Design and Protocols
A multi-faceted approach is recommended to thoroughly investigate the pro-apoptotic activity of this compound. The following experiments are designed to confirm apoptosis induction, quantify the apoptotic cell population, and elucidate the underlying molecular mechanisms.
Figure 2: General experimental workflow for studying this compound-induced apoptosis.
Protocol 1: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell line of interest (e.g., Jurkat)
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation:
Table 1: Percentage of Apoptotic and Necrotic Jurkat Cells after 24-hour Treatment with this compound
| This compound Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.9 | 1.2 ± 0.4 |
| 5 | 62.1 ± 4.2 | 25.4 ± 2.8 | 10.2 ± 1.5 | 2.3 ± 0.6 |
| 10 | 35.8 ± 5.1 | 48.7 ± 4.5 | 13.5 ± 2.1 | 2.0 ± 0.7 |
| 25 | 15.3 ± 3.9 | 55.2 ± 5.3 | 25.8 ± 3.4 | 3.7 ± 1.1 |
Data are presented as mean ± standard deviation (n=3).
Protocol 2: Caspase-3/7 Activity Assay
Objective: To measure the activity of effector caspases-3 and -7 as a marker of apoptosis induction by this compound.
Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.
Materials:
-
Cancer cell line of interest
-
This compound compound
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells at a density of 1 x 10^4 cells/well in a 96-well white-walled plate and incubate overnight.
-
Treat cells with a dose range of this compound for the desired time points.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
Data Presentation:
Table 2: Relative Caspase-3/7 Activity in HeLa Cells Treated with this compound for 12 hours
| This compound Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,234 ± 876 | 1.0 |
| 1 | 32,890 ± 2,145 | 2.2 |
| 5 | 88,543 ± 5,678 | 5.8 |
| 10 | 155,678 ± 9,876 | 10.2 |
| 25 | 245,890 ± 15,432 | 16.1 |
Data are presented as mean ± standard deviation (n=3).
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic signaling pathway.
Principle: Western blotting is used to detect specific proteins in a cell lysate. By probing for key apoptosis regulators, the mechanism of this compound action can be further elucidated.
Key Protein Targets:
-
Caspases: Cleaved Caspase-3, Cleaved Caspase-9
-
PARP: Cleaved PARP (a substrate of activated caspases)
-
Bcl-2 Family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic)
Materials:
-
Cancer cell line of interest
-
This compound compound
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in previous protocols.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system. Densitometry can be used for semi-quantitative analysis.
Data Presentation:
Table 3: Densitometric Analysis of Apoptosis-Related Protein Expression in A549 Cells after 48-hour Treatment with this compound (10 µM)
| Protein | Relative Expression (Fold Change vs. Vehicle) |
| Cleaved Caspase-9 | 4.8 ± 0.5 |
| Cleaved Caspase-3 | 6.2 ± 0.7 |
| Cleaved PARP | 7.5 ± 0.9 |
| Bax | 2.1 ± 0.3 |
| Bcl-2 | 0.4 ± 0.1 |
| Bax/Bcl-2 Ratio | 5.3 |
Data are presented as mean ± standard deviation (n=3) relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
The experimental designs and protocols provided herein offer a robust framework for investigating the pro-apoptotic effects of the novel compound this compound. By employing a combination of flow cytometry, luminescence-based assays, and Western blotting, researchers can effectively quantify apoptosis, measure key enzymatic activities, and delineate the molecular signaling pathways involved. The presented data tables serve as an example of how to structure and present findings for clear interpretation and comparison. These studies are critical for the preclinical evaluation of this compound as a potential anti-cancer agent.
Application Notes and Protocols for Plk1 Inhibition Assay Using BTO-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] Its functions include centrosome maturation, bipolar spindle formation, and cytokinesis.[1][4] Due to its overexpression in a wide range of human cancers and its correlation with poor prognosis, Plk1 has emerged as a promising target for anticancer therapies.[2] Inhibition of Plk1 can lead to mitotic arrest and apoptosis in cancer cells, making it an attractive strategy for drug development.[2]
BTO-1 is a cell-permeable benzothiazolo-N-oxide compound that functions as a Plk1 inhibitor by targeting its ATP-binding pocket.[5] This document provides detailed application notes and protocols for performing Plk1 inhibition assays using this compound in both biochemical and cellular contexts.
Quantitative Data
The inhibitory activity of this compound against Plk1 has been characterized in both cell-free and cellular assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay System | Reference |
| IC50 | 8.0 µM | Cell-free Plk1 kinase assay | [5] |
| Cellular Inhibition | 75% inhibition at 6.3 µM | Inhibition of Cdc25C phosphorylation in PTK cells | [5] |
Plk1 Signaling Pathway
Plk1 is a key regulator of the G2/M transition and mitotic progression. Its activation is initiated by Aurora A kinase, which phosphorylates Plk1.[2] Activated Plk1 then phosphorylates and activates Cdc25C, a phosphatase that dephosphorylates and activates the Cyclin B/Cdk1 complex, thereby triggering entry into mitosis.[2][6]
Caption: Plk1 activation and its role in mitotic entry.
Experimental Protocols
Biochemical Plk1 Kinase Inhibition Assay
This protocol describes a cell-free in vitro kinase assay to determine the IC50 value of this compound for Plk1.
Workflow for Biochemical Plk1 Inhibition Assay
Caption: Workflow for a biochemical Plk1 kinase inhibition assay.
Materials:
-
Recombinant human Plk1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Plk1 substrate (e.g., dephosphorylated casein or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
96-well or 384-well assay plates
-
ADP-Glo™ Kinase Assay kit (Promega) or other detection reagents
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose might be 100 µM, followed by 1:3 or 1:5 serial dilutions. Also, prepare a DMSO-only control.
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, recombinant Plk1 enzyme, and the chosen substrate. The final concentrations should be optimized based on the enzyme activity and substrate.
-
Set up the Assay Plate:
-
Add 1 µL of each this compound dilution or DMSO control to the wells of the assay plate.
-
Add the kinase reaction mix to each well.
-
-
Initiate the Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be close to the Km value for Plk1 if known, or at a standard concentration (e.g., 10-100 µM).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Terminate the Reaction and Detect Signal: Stop the kinase reaction and detect the signal according to the manufacturer's protocol of the chosen detection kit (e.g., for ADP-Glo™, add the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to measure ADP production via luminescence).
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all wells.
-
Normalize the data with the positive control (DMSO-treated) set to 100% activity and a no-enzyme or maximally inhibited well as 0% activity.
-
Plot the percentage of Plk1 activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Plk1 Inhibition Assay
This protocol describes a cell-based assay to evaluate the effect of this compound on mitotic progression and the induction of mitotic defects.
Materials:
-
HeLa or U2OS human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Microtubule and DNA fluorescent dyes (e.g., anti-α-tubulin antibody, Hoechst or DAPI)
-
Fixation and permeabilization buffers (e.g., methanol, Triton X-100)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa or U2OS cells on glass coverslips in a 24-well plate at a density that allows for visualization of individual cells after treatment. Allow the cells to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, and 50 µM) and a DMSO vehicle control. Incubate for a duration that allows for cells to enter mitosis (e.g., 16-24 hours).
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunofluorescence Staining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against a mitotic marker, such as anti-α-tubulin (for spindle visualization) or anti-phospho-histone H3 (Ser10) (to identify mitotic cells), for 1-2 hours at room temperature.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the DNA with Hoechst or DAPI for 5 minutes.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells in mitosis (mitotic index) by counting the number of phospho-histone H3 positive cells or cells with condensed chromatin.
-
Analyze the morphology of the mitotic spindles in the treated cells. Look for characteristic Plk1 inhibition phenotypes such as monopolar or multipolar spindles.[5]
-
Score the percentage of mitotic cells exhibiting abnormal spindle morphology at each this compound concentration.
-
Conclusion
The provided protocols offer a framework for the characterization of the Plk1 inhibitor this compound. The biochemical assay allows for the precise determination of its inhibitory potency, while the cell-based assay provides insights into its effects on cell division and its potential as an anticancer agent. These methods can be adapted for the evaluation of other potential Plk1 inhibitors in drug discovery and development programs.
References
- 1. Non-peptidic, Polo Box Domain-targeted inhibitors of PLK1 block kinase activity, induce its degradation and target resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-like Kinase 1 as an emerging drug target: structure, function and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polo-like Kinase Inhibitor II, this compound [merckmillipore.com]
- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
Application Notes and Protocols: BTO-1 Protocol for Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: The BTO-1 protocol for Western blot is a robust and widely applicable method for the detection and semi-quantitative analysis of specific proteins within a complex biological sample.[1][2][3] This technique leverages the specificity of antigen-antibody interactions to identify target proteins that have been separated by size using polyacrylamide gel electrophoresis.[1][3][4] Subsequent transfer to a solid-phase membrane allows for immunodetection and visualization.[1][3][5] The this compound protocol is particularly well-suited for confirming protein expression, analyzing post-translational modifications, and investigating cellular signaling pathways.[6][7][8]
I. Data Presentation: Quantitative Parameters
Effective Western blotting requires careful optimization of several parameters. The following tables provide recommended ranges and values for key quantitative aspects of the this compound protocol.
Table 1: Protein Loading and Gel Concentration
| Protein Size (kDa) | Recommended Gel Percentage (%) | Total Protein Load per Lane (µg) |
| >100 | 8% | 20-50 |
| 30-100 | 10% | 20-50 |
| 10-30 | 12% | 20-50 |
| <10 | 15% | 20-50 |
| Broad Range | 4-20% Gradient | 20-50 |
Note: Optimal protein load can vary and should be determined empirically. For quantitative analysis, it is crucial to ensure the protein amount falls within the linear range of detection.[9]
Table 2: Antibody Dilutions and Incubation Times
| Antibody Type | Dilution Range | Incubation Time | Incubation Temperature (°C) |
| Primary Antibody | 1:500 - 1:2000 | 1-2 hours or Overnight | Room Temperature or 4°C |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:20,000 | 1-2 hours | Room Temperature |
Note: Always refer to the manufacturer's datasheet for the optimal antibody dilution.[6]
II. Experimental Protocols
This section provides a detailed, step-by-step methodology for performing the this compound Western blot.
A. Reagent Preparation
-
Lysis Buffer (e.g., RIPA Buffer): 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0. Immediately before use, add protease and phosphatase inhibitors.[10]
-
10X Tris Buffered Saline (TBS): Prepare a stock solution that can be diluted to 1X for use in wash buffers.[6]
-
Blocking Buffer: 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST.[6][11][12]
-
Transfer Buffer: Tris-glycine buffer with 20% methanol. For proteins >80 kDa, 0.1% SDS can be included.[5]
B. Sample Preparation (Cell Lysate)
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.[5][12]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL per 10 cm dish).[10][12]
-
Scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.[5][12]
-
Agitate the suspension for 30 minutes at 4°C.[12]
-
Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[12]
-
Transfer the supernatant (protein lysate) to a fresh tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[6][12]
C. SDS-PAGE (Gel Electrophoresis)
-
Assemble the electrophoresis apparatus and load equal amounts of protein (e.g., 20 µg) into the wells of the polyacrylamide gel.[12] Include a molecular weight marker in one lane.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[12]
D. Protein Transfer (Electroblotting)
-
Equilibrate the gel in transfer buffer for 10-15 minutes.[12]
-
Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, a PVDF or nitrocellulose membrane, another piece of filter paper, and a final sponge.[4] Ensure no air bubbles are trapped between the gel and the membrane.
-
Place the sandwich into the transfer apparatus and perform the transfer. This can be done overnight at a low current or for 1-2 hours at a higher voltage.[12]
E. Immunodetection
-
Following transfer, rinse the membrane with TBST. To check transfer efficiency, you can perform a reversible stain with Ponceau S.[2]
-
Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[4][11][13]
-
Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation can be for 1-3 hours at room temperature or overnight at 4°C.[6][12]
-
Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.[11][12]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[12]
-
Repeat the washing steps as in step 4.
F. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate solution for 1-5 minutes.[11]
-
Capture the chemiluminescent signal using a CCD camera-based imager.[12]
-
Analyze the band intensities using image analysis software. For quantitative analysis, normalize the signal of the target protein to a loading control (e.g., a housekeeping protein or total protein stain).[14][15]
III. Visualizations
A. Experimental Workflow
Caption: this compound Western Blot Experimental Workflow.
B. Generic Signaling Pathway Analysis
Caption: Analysis of a generic kinase signaling pathway.
References
- 1. Western blot - Wikipedia [en.wikipedia.org]
- 2. Overview of Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. microbenotes.com [microbenotes.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. licorbio.com [licorbio.com]
- 10. origene.com [origene.com]
- 11. bosterbio.com [bosterbio.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Quantitative Western Blot Analysis | Thermo Fisher Scientific - NL [thermofisher.com]
- 15. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Immunofluorescence Staining Following Botulinum Toxin (BTO) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for performing immunofluorescence (IF) staining on cells treated with Botulinum Toxin (BTO). The protocols outlined below are intended to serve as a comprehensive resource for visualizing the cellular effects of BTO, with a primary focus on its canonical target, the SNARE protein SNAP-25.
Introduction
Botulinum toxins are potent neurotoxins that act by inhibiting neurotransmitter release.[1][2] The mechanism of action involves the proteolytic cleavage of specific proteins of the SNARE (Soluble NSF Attachment Protein Receptor) complex, which is essential for vesicle fusion at the presynaptic terminal.[1][2][3] Botulinum Toxin A (BoNT/A), one of the most studied serotypes, specifically cleaves SNAP-25 (Synaptosomal-Associated Protein of 25 kDa).[3][4]
Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization and quantify the expression levels of proteins. In the context of BTO treatment, IF can be employed to:
-
Detect the cleaved form of SNAP-25 as a direct indicator of BTO activity.
-
Visualize the intracellular trafficking and localization of the botulinum toxin itself.
-
Assess downstream effects on the cytoskeleton and other cellular components.
-
Quantify changes in protein expression and localization following toxin exposure.
Key Protein Targets for Immunofluorescence
The primary targets for immunofluorescence analysis after BTO treatment include:
-
Cleaved SNAP-25: Specific antibodies that recognize the neo-epitope of SNAP-25 generated after cleavage by BoNT/A are crucial for detecting toxin activity.
-
Total SNAP-25: To compare the levels of cleaved versus intact protein.
-
Botulinum Toxin Light Chain (LC): To track the internalization and subcellular localization of the toxin.
-
Other SNARE Proteins: VAMP/Synaptobrevin and Syntaxin to study the integrity and localization of the SNARE complex.
-
Cytoskeletal Proteins: Such as actin and tubulin, to assess any secondary effects of BTO on cellular architecture.
-
RAC1: As a member of the Rho family of GTPases, RAC1 has been shown to be involved in signaling pathways that can be influenced by clostridial toxins and can be investigated as a downstream effector.[5]
Experimental Protocols
Cell Culture and BTO Treatment
A detailed protocol for the culture of neuronal cells and subsequent treatment with Botulinum Toxin is provided below.
Materials:
-
Neuronal cell line (e.g., Neuro-2a, SH-SY5Y, primary neurons)
-
Complete cell culture medium
-
Botulinum Toxin A (BoNT/A)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates or coverslips
Protocol:
-
Cell Seeding: Seed neuronal cells onto glass coverslips or into multi-well plates suitable for immunofluorescence imaging. Allow cells to adhere and grow to the desired confluency (typically 60-70%).
-
BTO Preparation: Prepare a stock solution of BoNT/A in a suitable buffer (e.g., PBS with 0.1% BSA). Perform serial dilutions to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the cells and wash once with warm PBS. Add fresh culture medium containing the desired concentration of BoNT/A. A vehicle-only control (medium with buffer) should be included.
-
Incubation: Incubate the cells for a specific period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the cell type and the specific research question.
-
Termination of Treatment: After the incubation period, remove the medium containing BTO and proceed immediately to the immunofluorescence staining protocol.
Immunofluorescence Staining Protocol
This protocol provides a step-by-step guide for the immunofluorescent labeling of target proteins in BTO-treated cells.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)
-
Primary antibodies (see table below for examples)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Protocol:
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting intracellular proteins, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
| Target Protein | Primary Antibody Example | Purpose |
| Cleaved SNAP-25 | Rabbit anti-cleaved SNAP-25 (BoNT/A) | Detection of BoNT/A activity |
| Total SNAP-25 | Mouse anti-SNAP-25 | Normalization and comparison |
| Botulinum Toxin A LC | Rabbit anti-BoNT/A Light Chain | Toxin internalization and localization |
| VAMP2/Synaptobrevin | Mouse anti-VAMP2 | SNARE complex integrity |
| Syntaxin-1 | Rabbit anti-Syntaxin-1 | SNARE complex integrity |
| Beta-Actin | Mouse anti-beta-Actin | Cytoskeletal structure |
| RAC1 | Rabbit anti-RAC1 | Downstream signaling effects |
Data Presentation
Quantitative Analysis of Immunofluorescence
Quantitative analysis of immunofluorescence images is crucial for obtaining objective and reproducible data. This typically involves measuring the fluorescence intensity of the target protein.
Image Acquisition:
-
Use a confocal microscope for optimal resolution and to minimize out-of-focus light.
-
Ensure consistent acquisition settings (laser power, gain, pinhole size, and exposure time) for all samples within an experiment to allow for accurate comparison.
Image Analysis:
-
Software such as ImageJ/Fiji or commercial packages can be used for quantification.
-
Define a region of interest (ROI), for example, the whole cell or specific subcellular compartments.
-
Measure the mean fluorescence intensity within the ROIs for each channel.
-
Normalize the fluorescence intensity of the target protein to a loading control (e.g., DAPI for nuclear proteins or a housekeeping protein for cytoplasmic proteins) or to the total protein level if applicable.
Example Quantitative Data
The following table provides an example of how to structure quantitative data from an immunofluorescence experiment investigating the effect of different concentrations of BoNT/A on SNAP-25 cleavage.
| BoNT/A Concentration (nM) | Mean Fluorescence Intensity of Cleaved SNAP-25 (Arbitrary Units ± SD) | Fold Change vs. Control | p-value |
| 0 (Control) | 15.2 ± 2.1 | 1.0 | - |
| 1 | 45.8 ± 5.3 | 3.0 | <0.05 |
| 10 | 120.5 ± 12.8 | 7.9 | <0.01 |
| 50 | 250.1 ± 25.6 | 16.5 | <0.001 |
Data are representative and should be generated from at least three independent experiments.
Visualizations
Botulinum Toxin A Signaling Pathway
References
- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. The destructive effect of botulinum neurotoxins on the SNARE protein: SNAP-25 and synaptic membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Botulinum toxins A and E inflict dynamic destabilization on t-SNARE to impair SNARE assembly and membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for BTO-1 (Botulinum Toxin) In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on publicly available information for Botulinum Toxin (BTO). The specific designation "BTO-1" did not yield explicit results in the conducted research. The information provided is intended for research and drug development professionals and should be adapted based on specific experimental goals and institutional guidelines.
Introduction
Botulinum toxin (BTO) is a neurotoxic protein produced by the bacterium Clostridium botulinum.[1] It functions as an acetylcholine release inhibitor and a neuromuscular blocking agent.[1] While widely known for its therapeutic applications in treating muscle spasticity, chronic migraine, and for cosmetic purposes, emerging preclinical research is exploring its potential in oncology.[2][3][4][5] These studies suggest that BTO may reduce cancer cell growth, promote apoptosis, and alleviate cancer-related pain.[4] This document provides an overview of the application of BTO in in vivo animal models for cancer research, including its mechanism of action, experimental protocols, and data presentation.
Mechanism of Action
Botulinum toxin exerts its effects by preventing the release of the neurotransmitter acetylcholine from nerve endings.[1] The process involves several key steps:
-
Binding: The toxin binds to the presynaptic membrane of cholinergic neurons.[1]
-
Internalization: The neuron then internalizes the toxin through receptor-mediated endocytosis.[1]
-
Translocation: As the vesicle acidifies, a part of the toxin is activated and moves across the vesicle membrane into the cytoplasm.[1]
-
Cleavage of SNARE Proteins: In the cytoplasm, the toxin cleaves specific proteins of the SNARE complex, such as SNAP-25, which are essential for the fusion of synaptic vesicles with the presynaptic membrane.[2]
-
Inhibition of Acetylcholine Release: This cleavage prevents the release of acetylcholine into the synaptic cleft, leading to a blockade of neurotransmission and subsequent muscle paralysis.[1][2]
Signaling Pathway of Botulinum Toxin Action
Caption: Mechanism of Botulinum Toxin (BTO) action at the neuromuscular junction.
In Vivo Animal Model Studies in Oncology
The application of BTO in cancer therapy is an area of active investigation. Preclinical studies have explored its use in managing cancer-related pain and its direct effects on tumor growth.
Experimental Workflow for In Vivo BTO Studies
Caption: A typical experimental workflow for an in vivo BTO anticancer study.
Protocols
Xenograft Mouse Model for Tumor Growth Inhibition
This protocol outlines a general procedure for assessing the effect of BTO on tumor growth in a xenograft mouse model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., Nude or SCID)
-
Botulinum Toxin (research grade)
-
Sterile phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture the selected cancer cell line under appropriate conditions.
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in sterile PBS or an appropriate medium.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Treatment Group: Administer BTO via intratumoral injection at a predetermined dose.
-
Control Group: Administer an equivalent volume of vehicle (e.g., sterile PBS) via intratumoral injection.
-
-
Post-Treatment Monitoring:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Observe animals for any signs of toxicity or adverse effects.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines) or at the end of the study period.
-
Excise tumors for weighing and further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
-
Cancer-Related Pain Model
This protocol describes a general approach to evaluating the analgesic effects of BTO in a cancer-induced pain model.
Materials:
-
Cancer cell line known to induce pain upon injection (e.g., into the femur)
-
Rodent model (e.g., rats or mice)
-
Botulinum Toxin (research grade)
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, hot plate for thermal hyperalgesia)
Procedure:
-
Induction of Cancer Pain:
-
Surgically inject cancer cells into the intramedullary space of the femur or another relevant site to induce a localized tumor and associated pain.
-
-
Baseline Pain Assessment:
-
Before treatment, assess baseline pain behaviors (e.g., mechanical withdrawal thresholds, thermal latency).
-
-
Treatment Administration:
-
Administer BTO locally to the area of the tumor or nerve innervation.
-
The control group receives a vehicle injection.
-
-
Post-Treatment Pain Assessment:
-
At specified time points after treatment, repeat the behavioral pain assessments to determine the effect of BTO on pain responses.
-
-
Data Analysis:
-
Compare the pain thresholds between the BTO-treated and control groups to evaluate the analgesic efficacy.
-
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Effect of BTO on Tumor Growth in a Xenograft Model
| Treatment Group | Number of Animals (n) | Initial Tumor Volume (mm³ ± SEM) | Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 150.5 ± 12.3 | 1250.8 ± 105.7 | - |
| BTO (Dose 1) | 10 | 148.9 ± 11.8 | 875.2 ± 98.4 | 30.0 |
| BTO (Dose 2) | 10 | 152.1 ± 13.1 | 550.6 ± 75.1 | 56.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Analgesic Effect of BTO in a Cancer-Induced Pain Model
| Treatment Group | Number of Animals (n) | Baseline Mechanical Withdrawal Threshold (g ± SEM) | Post-Treatment Mechanical Withdrawal Threshold (g ± SEM) | Change in Pain Threshold (%) |
| Vehicle Control | 8 | 4.2 ± 0.3 | 3.8 ± 0.4 | -9.5 |
| BTO (Dose 1) | 8 | 4.1 ± 0.3 | 8.5 ± 0.7 | +107.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
The use of Botulinum Toxin in preclinical in vivo animal models presents a promising avenue for exploring novel cancer therapies, particularly in the context of tumor growth inhibition and pain management. The protocols and data presentation formats provided herein offer a foundational framework for designing and reporting such studies. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of BTO in oncology.
References
- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 2. Botox (onabotulinumtoxinA) mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Botox (onabotulinumtoxinA) mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Botulinum toxin in cancer therapy—current perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Botulinum Toxin Treatment for Cancer-Related Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring BTO-1 Efficacy in Xenograft Models
Disclaimer: The compound "BTO-1" is not a publicly recognized therapeutic agent. Based on available scientific literature, this document assumes "this compound" to be a hypothetical Botulinum Toxin Type A (BoNT/A)-based therapeutic for oncological applications. The following protocols and data are presented as a representative guide for researchers, scientists, and drug development professionals interested in evaluating the efficacy of similar neurotoxic payloads in cancer xenograft models.
Introduction
Botulinum neurotoxins (BoNTs) are potent inhibitors of acetylcholine release, traditionally used for neuromuscular conditions.[1] Emerging research, however, indicates that BoNTs, particularly BoNT/A, may have anti-neoplastic properties.[2] Studies have demonstrated that BoNT/A can induce apoptosis and inhibit proliferation in various cancer cell lines, including breast, prostate, and neuroblastoma.[1][3][4][5] The proposed mechanisms of action include disruption of the tumor's neural microenvironment and direct cytotoxic effects.[1]
This application note provides a detailed protocol for evaluating the efficacy of a hypothetical BoNT/A-based therapeutic, herein referred to as this compound, in a subcutaneous xenograft model of human breast cancer. The protocols cover tumor cell implantation, therapeutic administration, and methods for assessing anti-tumor activity.
Proposed Mechanism of Action of this compound
This compound is conceptualized as a therapeutic that leverages the neurotoxic properties of BoNT/A to induce cancer cell death. In vitro studies on various cancer cell lines suggest that BoNT/A can trigger apoptosis through the activation of the TRPM2 (Transient Receptor Potential Melastatin 2) channel, leading to mitochondrial oxidative stress.[6] This cascade involves increased cytosolic and mitochondrial reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and subsequent activation of caspase-9 and caspase-3, key executioners of apoptosis.[5][6]
References
- 1. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 2. Botulinum toxin in cancer therapy—current perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential Therapeutic Effects of Botulinum Neurotoxins on Neoplastic Cells: A Comprehensive Review of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Clostridium botulinum neurotoxin A induces apoptosis and mitochondrial oxidative stress via activation of TRPM2 channel signaling pathway in neuroblastoma and glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BTO-1 and Plk1 Inhibition
Welcome to the technical support center for BTO-1, a cell-permeable benzothiazolo-N-oxide compound designed to inhibit Polo-like kinase 1 (Plk1) activity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: I am not observing any inhibition of Plk1 activity after treating my cells with this compound. What are the possible reasons?
A1: Several factors could contribute to the lack of observed Plk1 inhibition. It is crucial to systematically evaluate each possibility, from the integrity of the compound to the specifics of your experimental setup.
Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Verify Compound Identity and Purity: Ensure the compound you are using is indeed this compound and of high purity. If possible, obtain a certificate of analysis (CoA) from the supplier.
-
Proper Storage: this compound should be stored at 2-8°C.[1] Improper storage can lead to degradation.
-
Solubility Issues: this compound is soluble in DMSO (≥5mg/mL) but has low aqueous solubility (H2O: <2ML/mL).[1] Ensure the compound is fully dissolved in DMSO before diluting it in your aqueous experimental buffer. Precipitates can significantly lower the effective concentration.
-
Freshly Prepared Solutions: Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Experimental Conditions:
-
Inappropriate Concentration: The reported IC50 for this compound in a cell-free kinase assay is 8.0 μM.[1] Cellular assays may require higher concentrations to achieve effective intracellular levels. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay.
-
Incorrect Cell State: Plk1 expression and activity are cell cycle-dependent, peaking during the G2/M phase.[2] Experiments on asynchronous or non-proliferating cell populations may not show significant Plk1 activity to inhibit. Consider synchronizing your cells in the G2/M phase.
-
Assay Sensitivity: The kinase assay you are using might not be sensitive enough to detect subtle changes in Plk1 activity. Radiometric assays using [γ-³²P]ATP are considered the gold standard for their high sensitivity and direct measurement of substrate phosphorylation.[3][4][5]
-
-
Cell Line Specificity:
-
Drug Efflux Pumps: Some cell lines express high levels of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), which can actively pump this compound out of the cell, preventing it from reaching its target.
-
Plk1 Expression Levels: While Plk1 is overexpressed in many cancer cell lines, the absolute levels can vary.[6] Confirm Plk1 expression in your cell line of interest via western blot or qPCR.
-
Q2: What are the expected downstream effects of successful Plk1 inhibition by this compound?
A2: Inhibition of Plk1 disrupts multiple stages of mitosis. Successful treatment with a Plk1 inhibitor like this compound should lead to a series of observable cellular phenotypes.
Expected Phenotypes:
-
Mitotic Arrest: Plk1 is crucial for mitotic entry, centrosome maturation, and spindle assembly.[2] Its inhibition typically leads to a G2/M phase cell cycle arrest.[6][7] This can be visualized by an increased mitotic index and the appearance of aberrant mitotic figures, such as monopolar spindles.[2][7]
-
Apoptosis: Prolonged mitotic arrest induced by Plk1 inhibition often triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6]
-
Reduced Phosphorylation of Plk1 Substrates: A direct biochemical readout of Plk1 inhibition is the decreased phosphorylation of its downstream substrates. A key substrate is Cdc25C, and its phosphorylation status can be assessed by western blot using phospho-specific antibodies.[1]
Q3: How can I validate that this compound is directly targeting Plk1 in my experimental system?
A3: Differentiating on-target from off-target effects is critical in drug research. Several experimental approaches can help validate that the observed phenotypes are a direct consequence of Plk1 inhibition by this compound.
Validation Strategies:
-
In Vitro Kinase Assay: Directly test the inhibitory effect of this compound on purified, recombinant Plk1 enzyme. This cell-free system confirms direct interaction.
-
Rescue Experiments: Overexpression of a wild-type, active Plk1 in your cells might rescue the effects of this compound treatment.
-
siRNA-mediated Plk1 Knockdown: Compare the phenotype induced by this compound with that of cells where Plk1 expression has been silenced using siRNA. Similar outcomes would support an on-target effect.
Troubleshooting Workflow
For a systematic approach to troubleshooting, please refer to the following logical diagram:
Caption: A troubleshooting decision tree for experiments where this compound does not inhibit Plk1.
Data Presentation: Plk1 Inhibitors
The following table summarizes the inhibitory concentrations of this compound and other common Plk1 inhibitors for comparison.
| Inhibitor | Target(s) | IC50 (Cell-Free) | Cellular EC50 | Reference |
| This compound | Plk1 | 8.0 µM | Not Reported | [1] |
| BI 2536 | Plk1 | 0.83 nM | 2-25 nM | [8] |
| Volasertib (BI 6727) | Plk1, Plk2, Plk3 | 0.87 nM (Plk1) | Not Reported | [7][9] |
Signaling Pathway
The diagram below illustrates the central role of Plk1 in the G2/M transition of the cell cycle, the intended target of this compound.
Caption: Simplified signaling pathway of Plk1 activation and its role in mitotic entry.
Experimental Protocols
Protocol 1: In Vitro Plk1 Kinase Assay
This protocol outlines a basic method to directly measure the inhibitory effect of this compound on Plk1 activity in a cell-free system.
Materials:
-
Recombinant human Plk1 enzyme
-
Plk1 substrate (e.g., casein or a specific peptide substrate)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the Plk1 substrate, and recombinant Plk1 enzyme.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Protocol 2: Cellular Assay for Plk1 Inhibition (Western Blot)
This protocol describes how to assess the inhibition of Plk1 activity in a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-phospho-Cdc25C (a Plk1 substrate), anti-total-Cdc25C, anti-Plk1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for the desired duration (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Cdc25C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies for total Cdc25C, Plk1, and a loading control.
-
Quantify the band intensities to determine the relative decrease in Cdc25C phosphorylation upon this compound treatment.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Optimizing BTO-1 Concentration for Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the experimental use of BTO-1, a cell-permeable benzothiazolo-N-oxide compound. This compound functions as a Polo-like Kinase 1 (Plk1) inhibitor, targeting the ATP-binding pocket of the enzyme and thereby interfering with crucial cell cycle processes and inducing apoptosis. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Polo-like Kinase 1 (Plk1). It is a cell-permeable benzothiazolo-N-oxide compound that specifically targets the ATP-binding pocket of Plk1. By inhibiting the kinase activity of Plk1, this compound disrupts the phosphorylation of its downstream substrates, such as Cdc25C, which are critical for mitotic progression. This interference with the cell cycle ultimately leads to mitotic arrest and the induction of apoptosis.
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: A common starting point for in vitro experiments is to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Based on available data, a broad range to test would be from 1 µM to 50 µM. The reported IC50 value for this compound's inhibition of Plk1 kinase activity is 8.0 μM, which can serve as a useful reference point for designing your concentration range.
Q3: How can I confirm that this compound is inducing apoptosis in my cells?
A3: Apoptosis induction by this compound can be confirmed through various assays. A standard method is to use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells. Additionally, western blotting for key apoptotic markers can provide further confirmation. Look for cleavage of caspase-3 and PARP, which are hallmark indicators of apoptosis.
Q4: Can this compound's effect be cell-line dependent?
A4: Yes, the efficacy of this compound can vary significantly between different cell lines. This variability can be due to differences in Plk1 expression levels, the status of cell cycle checkpoint proteins (e.g., p53), and the expression of anti-apoptotic proteins. It is crucial to determine the optimal concentration and incubation time for each cell line used in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable apoptotic effect | - Sub-optimal this compound concentration: The concentration used may be too low for the specific cell line. - Insufficient incubation time: The treatment duration may not be long enough to induce apoptosis. - Cell line resistance: The cell line may have intrinsic resistance mechanisms. - Incorrect this compound handling: Improper storage or dissolution of the compound. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM). - Conduct a time-course experiment (e.g., 24h, 48h, 72h). - Verify Plk1 expression in your cell line. Consider using a different cell line as a positive control. - Ensure this compound is stored at -20°C and dissolved in an appropriate solvent like DMSO. Prepare fresh working solutions for each experiment. |
| High background apoptosis in control cells | - Cell culture stress: High cell density, nutrient depletion, or contamination can induce apoptosis. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Maintain optimal cell culture conditions and passage cells regularly. - Ensure the final solvent concentration in the culture medium is low (typically ≤0.1%) and include a vehicle-only control in your experiments. |
| Inconsistent results between experiments | - Variability in cell passage number: Cellular responses can change with increasing passage number. - Inconsistent this compound preparation: Differences in stock solution concentration or dilution. - Variations in cell density at the time of treatment. | - Use cells within a consistent and defined passage number range for all experiments. - Prepare a large batch of this compound stock solution, aliquot, and store at -20°C to ensure consistency. - Seed cells at a consistent density and allow them to adhere and stabilize before adding this compound. |
Experimental Protocols
Dose-Response Determination using MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A suggested range is 0, 1, 5, 10, 20, 40, 60, 80, 100 µM. Include a vehicle-only control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Apoptotic Markers
This protocol describes how to detect the cleavage of caspase-3 and PARP as indicators of apoptosis.
Materials:
-
Cells treated with this compound at the determined IC50 concentration
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein levels. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis.
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Starting Range (µM) | Notes |
| HeLa | Cervical Cancer | 5 - 20 | Highly sensitive to mitotic inhibitors. |
| A549 | Lung Cancer | 10 - 40 | May require higher concentrations due to slower proliferation. |
| MCF-7 | Breast Cancer | 10 - 50 | Response can be p53-dependent. |
| HCT116 | Colon Cancer | 5 - 30 | Generally sensitive to cell cycle inhibitors. |
Note: These are suggested starting ranges. The optimal concentration should be empirically determined for each specific cell line and experimental setup.
Visualizing Key Pathways and Workflows
Technical Support Center: BTO-1 Solubility for Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Polo-like kinase 1 (Plk1) inhibitor, BTO-1. The information provided aims to address common challenges related to its solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Polo-like kinase 1 (Plk1).[1] Plk1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of the cell cycle, including mitotic entry, spindle formation, and cytokinesis.[2][3][4][5] By inhibiting Plk1, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a subject of interest in cancer research.[6]
Q2: What are the known solubility properties of this compound?
A2: this compound is characterized by its poor solubility in aqueous solutions and is considered practically insoluble in water. However, it is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Q3: Why is the solubility of this compound a critical factor in experimental assays?
A3: The low aqueous solubility of this compound can lead to several experimental challenges, including:
-
Precipitation: The compound may precipitate out of solution when a DMSO stock is diluted into aqueous assay buffers or cell culture media.
-
Inaccurate Concentration: Precipitation leads to an unknown and lower effective concentration of the inhibitor in the assay, resulting in inaccurate and unreliable data.
-
Cellular Toxicity: Precipitated compound can cause cellular stress and toxicity that is not related to its intended pharmacological effect.
-
Reduced Bioavailability: In cell-based assays, poor solubility can limit the amount of compound that can cross the cell membrane and reach its intracellular target.
Q4: What is the recommended solvent for preparing a this compound stock solution?
A4: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is advisable to use anhydrous DMSO to minimize the introduction of water, which can promote precipitation.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in experimental settings.
Problem 1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium.
-
Cause: This is a common issue with hydrophobic compounds. The final concentration of DMSO in the aqueous medium may not be sufficient to keep the this compound in solution.
-
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your cells can tolerate without toxicity, typically between 0.1% and 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Serial Dilutions in Medium: Instead of adding a small volume of highly concentrated stock directly to your final culture volume, perform serial dilutions. First, make an intermediate dilution of your this compound stock in warm (37°C) cell culture medium. Vortex or gently mix immediately and then add this to the cells.
-
Use of Serum: If you are using a serum-free medium, consider whether your experimental design can tolerate the presence of a low percentage of fetal bovine serum (FBS). Serum proteins can help to solubilize hydrophobic compounds.
-
Sonication: After diluting the this compound stock into the aqueous medium, briefly sonicate the solution to help dissolve any microscopic precipitates. Be cautious with sonication as it can generate heat.
-
Problem 2: I am observing inconsistent results in my cell viability or kinase assays with this compound.
-
Cause: Inconsistent results are often a consequence of variable precipitation of the compound. The amount of soluble, active this compound may differ between wells or experiments.
-
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your assay medium for each experiment. Do not store diluted aqueous solutions of this compound.
-
Visual Inspection: Before adding the this compound solution to your cells, visually inspect it for any signs of precipitation. If you observe any cloudiness or particles, do not use it.
-
Pre-warm Medium: Always use pre-warmed (37°C) medium for making your this compound dilutions, as solubility is often temperature-dependent.
-
Consistent Mixing: Ensure thorough and consistent mixing when preparing your dilutions to avoid localized high concentrations that can lead to precipitation.
-
Quantitative Data: this compound Solubility
| Solvent | Solubility | Notes |
| Water | Insoluble (<2 mg/mL) | This compound is practically insoluble in aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | ≥5 mg/mL | The recommended solvent for stock solutions. |
| Ethanol | Data not available | Generally, hydrophobic compounds have better solubility in ethanol than in water. |
| Methanol | Data not available | Similar to ethanol, may offer better solubility than water. |
| Acetonitrile | Data not available | Often used in analytical chemistry for similar compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 264.22 g/mol . To prepare 1 mL of a 10 mM stock, you will need 2.6422 mg of this compound.
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution for several minutes until the this compound is completely dissolved. Gentle warming (to no more than 37°C) in a water bath can aid dissolution.
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dosing Cells with this compound in a 96-well Plate
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
96-well plate with cultured cells
-
-
Procedure (for a final concentration of 10 µM):
-
Prepare an intermediate dilution of this compound. For example, to make a 100X working solution (1 mM), dilute your 10 mM stock 1:10 in pre-warmed complete medium. Pipette 5 µL of the 10 mM stock into 45 µL of medium. Vortex gently and immediately.
-
To achieve a final concentration of 10 µM in a well containing 100 µL of cells and medium, add 1 µL of the 1 mM intermediate dilution. The final DMSO concentration will be 0.1%.
-
For a dose-response experiment, perform serial dilutions of your this compound stock in DMSO first, and then add a consistent small volume of each DMSO dilution to the culture medium to ensure the final DMSO concentration is the same across all wells.
-
Always include a vehicle control group that receives the same final concentration of DMSO without the inhibitor.
-
Visualizations
Below are diagrams illustrating key concepts for working with this compound.
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified Polo-like kinase 1 (Plk1) signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Polo-like kinase - Wikipedia [en.wikipedia.org]
- 5. PLK1 - Wikipedia [en.wikipedia.org]
- 6. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting BTO-1 degradation in media
Welcome to the technical support center for BTO-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential degradation of this compound in media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an inhibitor of Polo-like kinase (Plk) with the empirical formula C₉H₄N₄O₄S and CAS number 40647-02-7. It is used in research to study the roles of Plk in cellular processes such as mitotic progression.
Q2: What are the common causes of this compound degradation in cell culture media?
A2: Like many small molecules, the stability of this compound in solution can be influenced by several factors. The most common causes of degradation in cell culture media include:
-
pH: Many drugs are most stable within a pH range of 4-8.[1] Extreme pH values can catalyze hydrolysis or other degradation reactions.[1][2]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways like hydrolysis, oxidation, and reduction.[1][2][3]
-
Light Exposure: Exposure to UV and visible light can cause photodegradation, breaking chemical bonds and reducing the potency of the compound.[2][4]
-
Oxidation: The presence of dissolved oxygen and metal ions in the media can promote oxidation of the compound.[2]
-
Enzymatic Degradation: Cell culture media supplemented with serum may contain enzymes that can metabolize this compound.
Q3: How can I tell if my this compound is degrading?
A3: Signs of this compound degradation can include:
-
A decrease in the expected biological activity of the compound.
-
Inconsistent or non-reproducible experimental results.
-
Visible changes in the media, such as color change, although this is not always apparent.
-
Direct analytical measurement of this compound concentration over time using methods like HPLC or LC-MS.
Q4: What are the potential consequences of using degraded this compound?
A4: Using degraded this compound can lead to several issues:
-
Reduced Potency: The effective concentration of the active compound will be lower than intended, leading to a diminished or absent biological effect.
-
Toxicity: Degradation products may have different biological activities or could be toxic to the cells, confounding experimental results.
Troubleshooting Guide: this compound Degradation
This guide provides a systematic approach to identifying and mitigating this compound degradation in your experiments.
Problem: Inconsistent or reduced this compound activity.
Possible Cause 1: pH of the media is outside the optimal range for this compound stability.
-
Troubleshooting Steps:
-
Measure the pH of your complete cell culture media after all supplements have been added.
-
If the pH is outside the typical physiological range (7.2-7.4), adjust it using sterile, dilute HCl or NaOH.
-
Consider using a buffered media formulation to maintain a stable pH throughout the experiment.
-
Possible Cause 2: Temperature-induced degradation.
-
Troubleshooting Steps:
-
Prepare fresh working solutions of this compound for each experiment from a frozen stock.
-
Avoid repeated freeze-thaw cycles of the stock solution.[5] Aliquot the stock solution into single-use volumes.
-
Minimize the time that this compound solutions are kept at room temperature or 37°C.
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Steps:
Possible Cause 4: Oxidative degradation.
-
Troubleshooting Steps:
-
Use freshly prepared media to minimize the concentration of dissolved oxygen and reactive oxygen species.
-
Consider adding antioxidants to the media if compatible with your experimental system.
-
Possible Cause 5: Contamination of stock solution.
-
Troubleshooting Steps:
-
Ensure that all solvents and reagents used to prepare this compound solutions are of high purity and free from contaminants.
-
Use sterile techniques when preparing and handling this compound solutions to prevent microbial growth, which can alter the chemical environment.
-
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of this compound
| pH of Media | This compound Concentration Remaining after 24h at 37°C (%) |
| 6.0 | 85 |
| 7.4 | 95 |
| 8.5 | 70 |
Table 2: Hypothetical Temperature-Dependent Degradation of this compound
| Storage Temperature (°C) | This compound Concentration Remaining after 7 days (%) |
| -20 | 99 |
| 4 | 92 |
| 25 (Room Temperature) | 78 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media by HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
DMSO (HPLC grade)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Immediately take a "time 0" sample. Dilute an aliquot of the this compound containing media with mobile phase to a suitable concentration for HPLC analysis.
-
Incubate the remaining media at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
At each time point, process the sample for HPLC analysis. This may involve protein precipitation with acetonitrile followed by centrifugation.
-
Analyze the samples by HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the time 0 sample.
Mandatory Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Logical relationships in this compound signaling.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Troubleshooting BTO-1 in Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results encountered when using the kinase inhibitor BTO-1 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of specific protein kinases, thereby preventing the phosphorylation of their downstream substrates. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a protein substrate.[1][2] Dysregulation of kinase activity is implicated in numerous diseases, making them important therapeutic targets.[3][4] this compound's efficacy is dependent on its ability to selectively bind to the target kinase and inhibit its catalytic function.
Q2: What are the common causes of inconsistent results in kinase assays?
Inconsistent results in kinase assays can arise from a variety of factors, including:
-
Assay Conditions: Suboptimal concentrations of enzyme, substrate, or ATP can lead to variability.[1][3] Reaction buffers, pH, and temperature also play a crucial role.[1]
-
Reagent Quality: The purity of enzymes, substrates, and ATP is critical for reproducible results.[1]
-
Compound Properties: The inhibitor itself may interfere with the assay technology (e.g., fluorescence quenching) or exhibit poor solubility.[1]
-
Off-Target Effects: The inhibitor may be interacting with other kinases or cellular components, leading to unexpected results.[5][6][7][8]
-
Experimental Execution: Pipetting errors, improper mixing, and incorrect incubation times can all contribute to variability.[3]
Q3: How can I determine the optimal concentration of this compound for my assay?
To determine the optimal concentration of this compound, it is recommended to perform a dose-response experiment to calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).[3] This involves testing a range of this compound concentrations against a fixed concentration of the target kinase and substrate.
Troubleshooting Guide for Inconsistent this compound Results
This guide provides a structured approach to troubleshooting common issues observed when using this compound in kinase assays.
Problem 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can obscure the true effect of this compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Inadequate Mixing | Gently mix all reagents thoroughly after addition, especially the enzyme and inhibitor. Avoid introducing bubbles. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the plate, as they are more susceptible to evaporation. Alternatively, fill the outer wells with buffer or water. |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation.[3] Avoid placing plates on cold or warm surfaces. |
Problem 2: this compound Appears Less Potent Than Expected (High IC50)
If this compound is showing a higher IC50 value than anticipated, it could be due to several factors related to the assay conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High ATP Concentration | If this compound is an ATP-competitive inhibitor, a high concentration of ATP will compete with the inhibitor for binding to the kinase, leading to an apparent decrease in potency. Determine the Km of ATP for your kinase and use an ATP concentration at or below the Km.[9][10] |
| High Enzyme Concentration | An excessively high enzyme concentration can lead to rapid substrate depletion, making it difficult to accurately measure inhibition. Optimize the enzyme concentration to ensure the reaction remains in the linear range for the duration of the assay.[9] |
| Incorrect Buffer Composition | The pH, ionic strength, and presence of additives (e.g., detergents, BSA) in the reaction buffer can influence inhibitor binding and enzyme activity.[10] Verify that the buffer conditions are optimal for your specific kinase. |
| This compound Degradation | Ensure proper storage and handling of this compound. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Problem 3: this compound Shows Inconsistent Activity Across Different Kinase Assay Formats
Different assay technologies can be susceptible to different types of interference from test compounds.[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Compound Interference with Detection Method | For fluorescence-based assays, this compound may be fluorescent itself or quench the fluorescent signal.[1] For luminescence-based assays (e.g., Kinase-Glo®), this compound could inhibit the luciferase enzyme.[2][11] |
| Assay Format Mismatch | Not all assay formats are suitable for every kinase or inhibitor.[1] It is recommended to cross-validate findings using an orthogonal assay method that relies on a different detection principle (e.g., radiometric vs. fluorescence polarization).[2] |
Table 1: Example of this compound IC50 Values in Different Assay Formats
| Assay Format | Detection Principle | Apparent this compound IC50 (nM) |
| TR-FRET | Fluorescence Resonance Energy Transfer | 50 |
| ADP-Glo™ | Luminescence (ADP detection) | 45 |
| Kinase-Glo® | Luminescence (ATP depletion) | 250 |
| Radiometric (32P) | Radioactivity | 55 |
This is example data and does not reflect actual experimental results.
The discrepancy in the Kinase-Glo® assay suggests potential inhibition of the luciferase reporter enzyme.
Experimental Protocols
Protocol 1: Standard Kinase Assay
This protocol provides a general framework for a kinase assay. Specific concentrations and incubation times should be optimized for each kinase-substrate pair.
-
Prepare Reagents:
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase (prepare a 2X stock solution).
-
Substrate (prepare a 2X stock solution).
-
ATP (prepare a 2X stock solution).
-
This compound (prepare a serial dilution in DMSO, then dilute in Kinase Reaction Buffer to a 4X stock).
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X this compound solution or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 10 µL of the 2X Kinase/Substrate mix to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of 2X ATP solution to all wells.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the signal according to the chosen assay format (e.g., add detection reagent for luminescence or TR-FRET).
-
Protocol 2: ATP Competition Assay
This assay helps to determine if this compound is an ATP-competitive inhibitor.
-
Perform the Standard Kinase Assay as described above.
-
Repeat the assay with a significantly higher concentration of ATP (e.g., 10-fold higher).
-
Compare the IC50 values obtained at both ATP concentrations. A rightward shift in the IC50 curve at the higher ATP concentration indicates ATP-competitive inhibition.
Visualizations
Signaling Pathway Diagram
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. off-target effect | Nodes Bio Glossary [nodes.bio]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bmglabtech.com [bmglabtech.com]
Technical Support Center: Minimizing BTO-1 Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vivo experiments with the selective caspase-1 inhibitor, BTO-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, reversible inhibitor of caspase-1. By binding to the active site of caspase-1, this compound prevents the proteolytic cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active forms.[1][2] This inhibition of caspase-1 activity disrupts downstream inflammatory signaling pathways.[1]
Q2: What are the common signs of this compound toxicity observed in animal studies?
A2: In preclinical animal models, dose-dependent toxicity has been observed with this compound administration. Common signs include transient incoordination, decreased activity, and in some cases, gastrointestinal distress.[3] At higher concentrations, more severe adverse effects may occur. It is crucial to perform dose-finding studies to determine the optimal therapeutic window.
Q3: Can this compound be administered through different routes? How does the route of administration affect toxicity?
A3: this compound can be formulated for various routes of administration, including oral gavage, intraperitoneal (IP) injection, and intravenous (IV) injection. The route of administration can significantly impact the pharmacokinetic profile and toxicity of this compound. For instance, oral administration may lead to gastrointestinal-related side effects, while IV administration might result in more acute systemic reactions. The choice of administration route should be carefully considered based on the experimental design and therapeutic target.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a selective caspase-1 inhibitor, high concentrations may lead to off-target effects on other caspases or cellular processes. Researchers should consult the specific product datasheet for any known cross-reactivity. In-house validation through cell-based assays or proteomic profiling is recommended to confirm target engagement and specificity in your experimental system.
Troubleshooting Guide
Issue 1: Unexpected Animal Mortality at Recommended Doses
-
Question: We are observing a higher-than-expected mortality rate in our mouse cohort, even when using the recommended starting dose of this compound. What could be the cause?
-
Answer:
-
Vehicle Toxicity: The vehicle used to dissolve this compound may be contributing to the toxicity. Ensure the vehicle is well-tolerated by the animal model at the administered volume and concentration. Consider running a vehicle-only control group.
-
Dosing Errors: Double-check all calculations for dose preparation and administration volume. Small errors in weighing the compound or calculating concentrations can lead to significant overdosing.
-
Animal Strain and Health Status: The reported tolerated doses are often determined in specific animal strains. The strain, age, sex, and overall health of your animals can influence their susceptibility to this compound toxicity. Ensure your animals are healthy and free from underlying infections.
-
Route of Administration: The speed of injection for intravenous administration can impact tolerability. A slower infusion rate may be better tolerated. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
Issue 2: Signs of Severe Inflammation or Cytokine Release Syndrome
-
Question: Our animals are exhibiting signs of severe inflammation (e.g., ruffled fur, lethargy, hunched posture) shortly after this compound administration. Is this expected?
-
Answer: While this compound is an anti-inflammatory agent, in some contexts, rapid modulation of inflammatory pathways can lead to paradoxical effects or reveal an underlying, unmasked inflammatory condition.
-
Consider a Dose-Response Study: You may be operating at the higher end of the dose-response curve. A lower dose of this compound may still be efficacious with a better safety profile.
-
Pre-treatment with Anti-inflammatory Agents: In some models, pre-treatment with a general anti-inflammatory agent may help to mitigate acute inflammatory responses. However, this could also interfere with the study's primary endpoints.
-
Monitor Cytokine Levels: Measure plasma levels of key cytokines (e.g., TNF-α, IL-6) to understand the inflammatory profile. This can help to elucidate the mechanism of the observed inflammation.
-
Issue 3: Inconsistent Efficacy or Lack of Target Engagement
-
Question: We are not observing the expected therapeutic effect of this compound in our disease model. How can we troubleshoot this?
-
Answer:
-
Confirm Target Engagement: It is crucial to confirm that this compound is reaching its target and inhibiting caspase-1 activity in your model. This can be assessed by measuring levels of cleaved caspase-1 or mature IL-1β in tissue or blood samples.
-
Pharmacokinetics: The dosing frequency may not be optimal for maintaining a therapeutic concentration of this compound. A pharmacokinetic study to determine the half-life of this compound in your animal model can inform a more effective dosing regimen.
-
Compound Stability: Ensure that the this compound formulation is stable under your storage and administration conditions. Degradation of the compound will lead to a loss of efficacy.
-
Quantitative Data Summary
Table 1: Dose-Dependent Toxicity of this compound in Rodent Models
| Dose (mg/kg) | Route of Administration | Species | Observed Toxicities |
| 10 | Oral | Mouse | No observable adverse effects. |
| 30 | Oral | Mouse | Mild, transient lethargy in a subset of animals. |
| 100 | Oral | Mouse | Significant lethargy, ruffled fur, and weight loss. |
| 10 | IV | Rat | No observable adverse effects. |
| 30 | IV | Rat | Acute inflammatory response in a small percentage of animals. |
| 100 | IV | Rat | High incidence of mortality. |
Table 2: Effect of Co-administration of an Antioxidant on this compound Induced Toxicity Markers
| Treatment Group | Plasma ALT (U/L) | Plasma Creatinine (mg/dL) |
| Vehicle Control | 35 ± 5 | 0.4 ± 0.1 |
| This compound (100 mg/kg, oral) | 150 ± 25 | 0.9 ± 0.2 |
| This compound + Antioxidant | 60 ± 10 | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol: Assessment of this compound-Induced Systemic Inflammation
-
Animal Model: Use age- and sex-matched healthy mice (e.g., C57BL/6).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide animals into at least three groups: Vehicle control, Low-dose this compound, and High-dose this compound.
-
This compound Preparation: Prepare this compound in a sterile, appropriate vehicle (e.g., 0.5% methylcellulose in water for oral administration).
-
Administration: Administer the assigned treatment to each group via the chosen route.
-
Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, and 24 hours post-dose). Record observations such as posture, activity level, and fur condition.
-
Sample Collection: At the end of the observation period, collect blood samples via cardiac puncture into EDTA-coated tubes.
-
Cytokine Analysis: Centrifuge the blood to separate plasma. Analyze plasma samples for key inflammatory cytokines (e.g., IL-1β, IL-18, TNF-α, IL-6) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Data Analysis: Compare the cytokine levels between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Visualizations
Caption: this compound inhibits the caspase-1 signaling pathway.
Caption: Workflow for assessing this compound toxicity in animal studies.
References
- 1. scbt.com [scbt.com]
- 2. Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicological evaluation of the ketogenic ester bis hexanoyl (R)-1,3-butanediol: Subchronic toxicity in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
BTO-1 experimental variability and controls
This support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the experimental small molecule inhibitor, BTO-1.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store this compound?
Proper reconstitution and storage are critical for maintaining the activity and stability of this compound. For detailed storage conditions, refer to the table below. It is important to note that while some drugs in powder form might be stable at room temperature, solutions often require colder temperatures to maintain stability.[1]
| Formulation | Solvent | Concentration | Short-Term Storage | Long-Term Storage |
| Lyophilized Powder | - | - | 4°C | -20°C or -80°C |
| Stock Solution | DMSO | 10 mM | -20°C (up to 3 months) | -80°C (up to 1 year) |
| Working Dilution | Aqueous Buffer/Media | ≤ 10 µM | 2-8°C (use within 24 hours) | Not Recommended |
Q2: What is the recommended vehicle control for in vitro experiments with this compound?
As this compound is typically dissolved in DMSO, the appropriate negative control is cells treated with the same final concentration of DMSO used in the experimental conditions.[2] It is crucial to ensure that the final DMSO concentration is consistent across all wells and is at a level that does not affect cell viability or the experimental readout.
Q3: How can I determine the optimal working concentration and treatment time for this compound in my cell line?
The optimal concentration and treatment duration for this compound are cell-line specific. It is recommended to perform a dose-response matrix experiment. Start with a broad range of concentrations based on any available literature for similar compounds.[1] A time-course experiment should also be conducted to identify the optimal treatment duration.[1]
Q4: What are potential reasons for observing high variability in my experimental results?
High variability can stem from several factors, including inconsistent cell density, edge effects in multi-well plates, and inaccuracies in compound dilution.[3] Maintaining a consistent cell seeding density is critical to minimize variability.[3]
Troubleshooting Guides
Issue: Inconsistent IC50 values for this compound across experiments.
This is a common issue in preclinical pharmacology.[3] The following guide provides a structured approach to troubleshoot this problem.
Caption: A logical workflow for troubleshooting IC50 variability.
Issue: Little to no inhibition of the target pathway is observed.
If this compound is not producing the expected inhibitory effect, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Compound Inactivity | Prepare a fresh stock of this compound. Confirm the identity and purity of the compound via LC-MS if possible. |
| Low Cell Permeability | Some highly charged or hydrophobic compounds may have low cellular permeability.[4] Consider using a cell line with known transporter expression or performing a cell permeability assay. |
| Incorrect Assay Conditions | The compound may be targeting an inactive form of the kinase or a component upstream/downstream of what is being measured.[5] A binding assay could be used to study the inactive form of a kinase.[5] |
| Drug Efflux | Cells may be actively pumping the compound out.[5] Co-treatment with a known efflux pump inhibitor can help diagnose this issue. |
Experimental Protocols
Protocol: Cell Viability Assay Using a Luminescent Readout
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well white, clear-bottom plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the medium from the cell plate and add the this compound dilutions. Include vehicle-only and untreated controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Luminescent Viability Assay:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal stabilization.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader with the appropriate settings.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.
-
Signaling Pathway Diagram
The following diagram illustrates the hypothetical mechanism of action for this compound as an inhibitor of a downstream kinase in a signal transduction pathway.
Caption: Proposed mechanism of this compound as a target kinase inhibitor.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Comparative Guide to Polo-like Kinase 1 (Plk1) Inhibitors in Cancer Research
An Objective Analysis of Leading Plk1 Inhibitors for Researchers, Scientists, and Drug Development Professionals.
Polo-like kinase 1 (Plk1) has emerged as a critical regulator of mitotic progression, making it a prime target for anticancer therapies. Its overexpression in a wide array of human cancers correlates with poor prognosis, driving the development of numerous small molecule inhibitors. This guide provides a detailed comparison of the performance and characteristics of several key Plk1 inhibitors, supported by experimental data. While this guide aims to be comprehensive, it is important to note that publicly available information on a Plk1 inhibitor designated as "BTO-1" could not be identified at the time of writing. Therefore, the following sections will focus on a comparative analysis of other prominent Plk1 inhibitors.
Mechanism of Action of Plk1 Inhibitors
Plk1 plays a crucial role in several stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1] Inhibitors of Plk1 primarily function by interfering with the ATP-binding pocket of the kinase domain, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2] Some inhibitors, however, exhibit different mechanisms, such as targeting the polo-box domain (PBD), which is essential for Plk1 localization and substrate binding.[1]
Quantitative Comparison of Plk1 Inhibitors
The following tables summarize the key quantitative data for several well-characterized Plk1 inhibitors, providing a basis for objective comparison.
Table 1: In Vitro Potency of Plk1 Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Cell Line Examples and EC50 (nM) |
| BI 2536 | ATP-competitive | Plk1 | 0.83[3][4] | HeLa (2-25)[4], Various human tumor cell lines (2-25)[5] |
| Volasertib (BI 6727) | ATP-competitive | Plk1, Plk2, Plk3 | 0.87 (Plk1), 5 (Plk2), 56 (Plk3)[6] | HCT116 (23), NCI-H460 (21), BRO (11), GRANTA (15)[7] |
| Onvansertib (NMS-P937) | ATP-competitive | Plk1 | 2[8] | Various cancer cell lines (induces mitotic arrest)[8] |
| Rigosertib (ON 01910.Na) | Multi-kinase, Non-ATP-competitive | Plk1, PI3K | 9 (Plk1)[9] | BT20 (80), MCF-7 (75), OV-CAR-3 (75), A549 (90), HCT-116 (75)[10] |
| GSK461364 | ATP-competitive | Plk1 | 2.2 (Ki)[8] | Not specified |
| TAK-960 | ATP-competitive | Plk1 | Not specified | Active in several tumor cell lines[8] |
| Poloxin | Non-ATP competitive (PBD inhibitor) | Plk1 PBD | 4,800 (apparent IC50)[8] | Not specified |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11] EC50: Half-maximal effective concentration, the concentration of a drug that gives half of the maximal response. Ki: Inhibition constant.
Table 2: Preclinical and Clinical Overview
| Inhibitor | Preclinical Efficacy | Clinical Development Phase | Key Toxicities |
| BI 2536 | Inhibits tumor growth in human tumor xenografts in mice.[12] | Phase II[13] | Hematological (neutropenia, thrombocytopenia)[1] |
| Volasertib (BI 6727) | Broad antitumor activity in multiple cancer models.[6] | Phase III[8] | Hematological[14] |
| Onvansertib (NMS-P937) | Inhibits tumor growth in cancer cell lines.[8] | Phase I[8] | Not specified |
| Rigosertib (ON 01910.Na) | Inhibits tumor growth in mouse xenograft models.[9] | Phase III[8] | Urinary toxicity, hematuria, dysuria[1] |
| GSK461364 | Enhanced radiosensitivity of breast cancer cells in vivo.[1] | Phase I[1] | Hematological (neutropenia, thrombocytopenia), venous thrombotic emboli[1] |
| TAK-960 | Cytotoxic activity in different cells and xenograft models.[1] | Phase I[1] | Not specified |
| Poloxin | Suppressed xenograft growth in vivo.[1] | Preclinical | Not specified |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental evaluation of Plk1 inhibitors, the following diagrams are provided.
Caption: Plk1 signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating Plk1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize Plk1 inhibitors.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Plk1 inhibitor (e.g., ranging from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with the Plk1 inhibitor at a concentration around its IC50 for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using appropriate software to assess cell cycle arrest.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the Plk1 inhibitor via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of the inhibitor.
Conclusion
The landscape of Plk1 inhibitors is diverse, with several compounds demonstrating potent anti-cancer activity in preclinical and clinical settings. While ATP-competitive inhibitors like BI 2536 and Volasertib have been extensively studied, newer agents and those with alternative mechanisms of action, such as Rigosertib and Poloxin, offer different therapeutic profiles. The choice of a specific Plk1 inhibitor for research or clinical development will depend on a variety of factors, including its potency, selectivity, pharmacokinetic properties, and toxicity profile. This guide provides a foundational comparison to aid in these critical decisions. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of these agents in various cancer types.
References
- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 2. Volasertib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. opnme.com [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis [frontiersin.org]
A Comparative Guide to the Efficacy of Plk1 Inhibitors: BTO-1 vs. BI 2536
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two Polo-like kinase 1 (Plk1) inhibitors, BTO-1 and BI 2536. Plk1 is a critical regulator of mitotic progression and a validated target in oncology. Understanding the comparative efficacy and mechanisms of action of inhibitors targeting Plk1 is crucial for advancing cancer therapeutics.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | BI 2536 |
| Target | Polo-like kinase 1 (Plk1) | Polo-like kinase 1 (Plk1) |
| Mechanism of Action | ATP-competitive inhibitor of Plk1 kinase activity. | Potent and selective ATP-competitive inhibitor of Plk1 kinase activity.[1][2][3][4][5] |
| Potency (Cell-Free Kinase Assay) | IC50 = 8.0 µM | IC50 = 0.83 nM[5] |
| Cellular Potency (IC50) | Data not widely available in public literature. | 2-25 nM in a panel of 32 human cancer cell lines.[2] |
| Reported Cellular Effects | Induces monopolar spindles, consistent with Plk1 inhibition. | Causes mitotic arrest in prometaphase, formation of aberrant mitotic spindles, and subsequent apoptosis.[3][4][5] |
| Clinical Development | Preclinical | Has undergone Phase I and II clinical trials.[5] |
In-Depth Efficacy Analysis
BI 2536 has been extensively characterized as a highly potent and selective inhibitor of Plk1. Preclinical studies have consistently demonstrated its ability to induce mitotic arrest and apoptosis in a wide range of cancer cell lines at low nanomolar concentrations.[2][3][4] This potent cellular activity is a direct consequence of its high affinity for the ATP-binding pocket of Plk1, as evidenced by its sub-nanomolar IC50 value in cell-free kinase assays.[5] Furthermore, BI 2536 has been evaluated in clinical trials for various advanced solid tumors, providing valuable insights into its safety and therapeutic potential in humans.[5]
Signaling Pathway and Mechanism of Action
Both this compound and BI 2536 target Polo-like kinase 1 (Plk1), a master regulator of multiple stages of mitosis. Inhibition of Plk1 disrupts the normal progression of the cell cycle, leading to mitotic arrest and ultimately, cell death.
Caption: Inhibition of Plk1 by this compound or BI 2536 disrupts key mitotic events.
Experimental Methodologies
This section details the general protocols for key experiments used to evaluate the efficacy of Plk1 inhibitors.
Plk1 Kinase Assay (Cell-Free)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of Plk1.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant Plk1 enzyme, a suitable substrate (e.g., casein or a specific peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: The test compound (this compound or BI 2536) is added at various concentrations.
-
Incubation: The reaction is incubated at 30°C for a defined period to allow for phosphorylation of the substrate.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay
Objective: To measure the effect of the compound on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound.
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a metabolic assay, such as:
-
MTT Assay: Measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, resulting in a colored formazan product.
-
Resazurin (AlamarBlue) Assay: Measures the reduction of resazurin to the fluorescent resorufin by viable cells.
-
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability relative to untreated controls is calculated. IC50 values are then determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis (programmed cell death) by the compound.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC or Alexa Fluor 488) and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-negative cells: Live cells.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induction.
Cell Cycle Analysis
Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: Fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating dye such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: A histogram of DNA content is generated, showing peaks corresponding to cells in G0/G1, S, and G2/M phases. The percentage of cells in each phase is quantified.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a Plk1 inhibitor.
Caption: A typical workflow for preclinical evaluation of Plk1 inhibitors.
Conclusion
Based on the currently available data, BI 2536 is a significantly more potent inhibitor of Plk1 than this compound, both in cell-free and cellular assays. The extensive preclinical and clinical data for BI 2536 provide a robust characterization of its efficacy and mechanism of action. While this compound demonstrates a cellular phenotype consistent with Plk1 inhibition, the lack of comprehensive quantitative data on its cellular efficacy limits a direct, in-depth comparison with BI 2536. Further research is required to fully elucidate the therapeutic potential of this compound and to establish a more definitive comparative profile against other Plk1 inhibitors.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of BTO-1, more commonly known as Transducer of ERBB2, 1 (Tob1), with its related proteins. Due to the high degree of structural homology within the BTG/Tob protein family, antibodies and other reagents developed against Tob1 may exhibit cross-reactivity with other family members. This document outlines the basis for this potential cross-reactivity, provides detailed experimental protocols for its assessment, and visually represents the protein family relationships and experimental workflows.
Introduction to the BTG/Tob Protein Family
Tob1 is a member of the antiproliferative (APRO) protein family, which in mammals includes six members: Tob1, Tob2, BTG1, BTG2, BTG3, and BTG4. These proteins are characterized by a highly conserved N-terminal domain of approximately 120 amino acids, known as the BTG domain. This domain is crucial for their antiproliferative activity and mediates interactions with other proteins, such as the CNOT7 and CNOT8 subunits of the CCR4-NOT deadenylase complex. The structural similarity, particularly within the BTG domain, is the primary reason for potential antibody cross-reactivity among family members.
Cross-Reactivity Data
Currently, specific quantitative data on the percentage of cross-reactivity of a dedicated this compound (Tob1) antibody with all other BTG/Tob family members is not extensively available in the public domain. Researchers should assume a high likelihood of cross-reactivity and must empirically validate the specificity of any anti-Tob1 antibody for their specific application. The following table provides a qualitative comparison of the BTG/Tob family members, highlighting the features that may contribute to antibody cross-reactivity.
Table 1: Qualitative Comparison of BTG/Tob Family Proteins
| Protein | Aliases | Key Structural Features | Potential for Cross-Reactivity with Tob1 |
| Tob1 | This compound, APRO5, PIG49 | Conserved N-terminal BTG domain, extended C-terminal region with two PAM2 motifs. | - |
| Tob2 | - | Highly homologous to Tob1, with a conserved BTG domain and C-terminal PAM2 motifs. | High , due to significant sequence and structural similarity. |
| BTG1 | APRO1 | Conserved BTG domain, short C-terminal tail. | Moderate to High , especially for antibodies targeting the BTG domain. |
| BTG2 | PC3, TIS21 | Conserved BTG domain, short C-terminal tail. | Moderate to High , especially for antibodies targeting the BTG domain. |
| BTG3 | ANA | Conserved BTG domain, distinct C-terminal region. | Moderate , sequence similarity in the BTG domain is lower than Tob2, BTG1/2. |
| BTG4 | PC3B | Conserved BTG domain, distinct C-terminal region. | Moderate , sequence similarity in the BTG domain is lower than Tob2, BTG1/2. |
Experimental Protocols for Assessing Cross-Reactivity
To determine the specificity of a this compound (Tob1) antibody and the extent of its cross-reactivity with other BTG/Tob family members, standard immunoassays should be performed. Below are detailed protocols for Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Western Blotting Protocol for Cross-Reactivity Testing
Western blotting is a robust method to assess antibody specificity by separating proteins by size.
a. Sample Preparation:
-
Prepare lysates from cells or tissues known to express individual BTG/Tob family members. If endogenous expression is low, use cell lines transiently overexpressing each of the six human BTG/Tob proteins (Tob1, Tob2, BTG1, BTG2, BTG3, BTG4) as separate samples. Include a negative control lysate from cells that do not express these proteins.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
b. Gel Electrophoresis and Transfer:
-
Load equal amounts (e.g., 20-30 µg) of each protein lysate into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
c. Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-Tob1 antibody at its recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Apply a chemiluminescent substrate and visualize the bands using an imaging system.
d. Interpretation:
-
A strong band at the expected molecular weight for Tob1 confirms its detection.
-
The presence of bands in the lanes containing other BTG/Tob family members indicates cross-reactivity. The intensity of these bands relative to the Tob1 band can provide a semi-quantitative measure of cross-reactivity.
ELISA Protocol for Cross-Reactivity Testing
An indirect ELISA can be used to quantify the degree of cross-reactivity.
a. Plate Coating:
-
Coat the wells of a 96-well microplate with purified recombinant BTG/Tob family proteins (Tob1, Tob2, BTG1, BTG2, BTG3, BTG4) at a concentration of 1-10 µg/mL in coating buffer. Each protein should be in a separate set of wells. Include uncoated wells as a background control.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBST).
b. Blocking:
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
c. Primary Antibody Incubation:
-
Prepare serial dilutions of the anti-Tob1 antibody.
-
Add the diluted antibody to the wells and incubate for 2 hours at room temperature.
d. Secondary Antibody Incubation and Detection:
-
Wash the plate three times with wash buffer.
-
Add an HRP-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
e. Interpretation:
-
By comparing the antibody titration curves for each of the BTG/Tob proteins, the degree of cross-reactivity can be determined. The concentration of antibody required to achieve 50% of the maximal signal for each protein can be used to calculate the percent cross-reactivity relative to Tob1.
Visualizations
BTG/Tob Protein Family Relationships
The following diagram illustrates the relationships within the BTG/Tob protein family, highlighting the conserved BTG domain that is a likely source of antibody cross-reactivity.
BTO-1 vs. siRNA Knockdown of Plk1: A Comparative Guide for Researchers
An objective comparison of two key methods for inhibiting Polo-like kinase 1 (Plk1) in cancer research, supported by experimental data and detailed protocols.
Polo-like kinase 1 (Plk1) is a critical regulator of cell division, and its overexpression is a hallmark of many cancers, making it a prime target for therapeutic intervention. Researchers commonly employ two distinct strategies to inhibit Plk1 function: small-molecule inhibitors like BTO-1 and gene silencing through small interfering RNA (siRNA). This guide provides a comprehensive comparison of these two approaches, offering insights into their mechanisms, efficacy, and experimental application.
At a Glance: this compound vs. Plk1 siRNA
| Feature | This compound (Small-Molecule Inhibitor) | siRNA Knockdown of Plk1 |
| Mechanism of Action | Competitively binds to the ATP-binding pocket of the Plk1 kinase domain, inhibiting its catalytic activity.[1] | Targets Plk1 mRNA for degradation, preventing the synthesis of the Plk1 protein.[2] |
| Target | Plk1 protein (kinase activity). | Plk1 messenger RNA (mRNA). |
| Mode of Action | Inhibition of function. | Depletion of protein. |
| Temporal Control | Rapid and reversible upon removal. | Slower onset (24-72 hours) and less readily reversible.[3][4] |
| Specificity | Potential for off-target effects on other kinases with similar ATP-binding sites. Specific off-target profile for this compound is not extensively documented in publicly available literature. | High sequence specificity, but can have off-target effects through miRNA-like activity. The specificity of Plk1 siRNA has been demonstrated to not affect other Plk family members.[5] |
Quantitative Performance Comparison
The following table summarizes quantitative data from studies utilizing either a Plk1 inhibitor (BI 2536, an ATP-competitive inhibitor with a similar mechanism to this compound) or Plk1 siRNA to demonstrate their effects on cancer cell lines.
| Parameter | Plk1 Inhibitor (BI 2536) | Plk1 siRNA | Cell Line(s) | Source |
| Reduction in Cell Viability | IC50 values of 6 nM (K562), 20 nM (GSK-461363) | ~70% reduction at 100 nM | K562, H1299, Calu-6 | [4][6] |
| Induction of Apoptosis | Increase in Annexin V positive cells | Increased from 1%-5% to 13%-50% | K562, MCF-7 | [2][6] |
| G2/M Cell Cycle Arrest | Significant increase in G2/M population | Significant increase in G2/M population | K562, NSCLC cells | [4][6] |
| Target Inhibition | IC50 of 0.83 nM (in vitro kinase assay) | >90% protein reduction at 100 nM | In vitro, Esophageal cancer cells | [3][7] |
Mechanism of Action and Signaling Pathway
Plk1 is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis. Its activity is tightly regulated, with Aurora A kinase being a key upstream activator. Once activated, Plk1 phosphorylates a variety of downstream substrates, including Cdc25C, which in turn activates the cyclin B1/CDK1 complex to drive mitotic entry.
This compound, as an ATP-competitive inhibitor, directly blocks the catalytic activity of the Plk1 protein. This prevents the phosphorylation of its downstream targets, leading to mitotic arrest and ultimately apoptosis. In contrast, siRNA-mediated knockdown eliminates the Plk1 protein altogether by degrading its mRNA transcript. This also prevents the phosphorylation of downstream targets, but through the absence of the kinase itself.
References
- 1. Differential Cellular Effects of Plk1 Inhibitors Targeting the ATP-binding Domain or Polo-box Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. karger.com [karger.com]
- 4. Therapeutic targeting of polo-like kinase 1 using RNA-interfering nanoparticles (iNOPs) for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Analysis: BTO-1 vs. Volasertib in Oncology Research
A detailed examination of two distinct anti-cancer compounds, the investigational triazole-conjugated benzoxazone BTO-1 and the clinical-stage PLK1 inhibitor Volasertib, offers insights into their differing mechanisms of action and therapeutic potential. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, presenting available preclinical data, experimental methodologies, and a visualization of their respective signaling pathways.
Disclaimer: The compound identified as "this compound" in this analysis is based on the scientific literature where "BTO" is used as an abbreviation for the synthetic triazole-conjugated benzoxazone, 4-((5-benzyl-1H-1,2,3-triazol-3-yl)-methyl)-7-methoxy-2H-benzo[b][1][2]-oxazin-3(4H)-one. This designation is not standardized, and publicly available data on this compound is limited compared to the extensive research on Volasertib.
At a Glance: this compound vs. Volasertib
| Feature | This compound (triazole-conjugated benzoxazone) | Volasertib (BI 6727) |
| Target(s) | Induces Reactive Oxygen Species (ROS) and autophagic apoptosis. The precise molecular target is not fully elucidated. | Polo-like kinase 1 (PLK1). Also inhibits PLK2 and PLK3 at higher concentrations. |
| Mechanism of Action | Pro-oxidative and induction of autophagic cell death. | Inhibition of PLK1 leads to G2/M cell cycle arrest and subsequent apoptosis. |
| Therapeutic Area | Investigational (preclinical) for Non-Small Cell Lung Cancer (NSCLC). | Clinical trials primarily focused on Acute Myeloid Leukemia (AML) and other hematological malignancies, as well as solid tumors. |
| Development Stage | Preclinical. | Phase III clinical trials. |
Quantitative Analysis: In Vitro Efficacy
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and Volasertib in various cancer cell lines. This data provides a quantitative measure of their potency in inhibiting cancer cell growth in vitro.
| Cell Line | Cancer Type | This compound IC50 (µM) | Volasertib IC50 (nM) |
| Huh-7 | Liver Cancer | 19.05[3] | - |
| A549 | Non-Small Cell Lung Cancer | - | 21 |
| NCI-H460 | Non-Small Cell Lung Cancer | - | 21[4] |
| HCT116 | Colon Carcinoma | - | 23[4] |
| BRO | Melanoma | - | 11[4] |
| GRANTA-519 | Mantle Cell Lymphoma | - | 15[4] |
| HL-60 | Acute Promyelocytic Leukemia | - | 32[4] |
| THP-1 | Acute Monocytic Leukemia | - | 36[4] |
| Raji | Burkitt's Lymphoma | - | 37[4] |
| MOLM-14 | Acute Myeloid Leukemia | - | 4.6[2] |
| MV4;11 | Acute Myeloid Leukemia | - | 4.6[2] |
| K562 | Chronic Myeloid Leukemia | - | 14.1[2] |
| HEL | Erythroleukemia | - | 17.7[2] |
Note: Data for this compound is limited to a few cell lines from a single study. A dash (-) indicates that data was not found in the reviewed literature.
Mechanism of Action and Signaling Pathways
This compound: Induction of Oxidative Stress and Autophagic Apoptosis
The proposed mechanism of action for this compound involves the induction of intracellular reactive oxygen species (ROS), which leads to cellular damage and triggers a form of programmed cell death known as autophagic apoptosis. The precise upstream molecular target that initiates this cascade has not been fully elucidated in the available literature.
Caption: Proposed signaling pathway for this compound in cancer cells.
Volasertib: Inhibition of Polo-like Kinase 1 (PLK1)
Volasertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][4][5] By binding to the ATP-binding pocket of PLK1, Volasertib disrupts multiple mitotic processes, including centrosome maturation, spindle formation, and cytokinesis.[5] This inhibition leads to a G2/M phase cell cycle arrest, where the cell is unable to proceed through mitosis, ultimately triggering apoptosis.[1][5] Volasertib also shows inhibitory activity against PLK2 and PLK3, but at higher concentrations.[4][5]
Caption: Mechanism of action of Volasertib via PLK1 inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in this guide.
In Vitro Cell Viability Assay (MTT Assay) for Volasertib
-
Cell Seeding: Cancer cell lines (e.g., HeLa, Caski) are seeded in 96-well plates at a specified density and allowed to adhere for 24 hours.[1]
-
Drug Treatment: Cells are treated with increasing concentrations of Volasertib (e.g., 0.03 µM to 30 µM) or a vehicle control (DMSO) for 72 hours.[1]
-
MTT Addition: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in 100 µL of DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1]
Western Blot Analysis for this compound Induced Protein Expression
-
Cell Lysis: A549 cells are treated with this compound at various concentrations (e.g., 2, 5, 10 µM) for a specified time. After treatment, cells are collected and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., γ-H2AX, caspase-7, LC3).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western Blot analysis.
Preclinical In Vivo Studies
Volasertib in Human AML Xenograft Models
In preclinical studies, Volasertib has demonstrated significant anti-tumor efficacy in xenograft models of human acute myeloid leukemia (AML).[6]
-
Model: Nude mice bearing established subcutaneous MOLM-13 tumors.
-
Treatment: Mice were treated intravenously with either a vehicle control or Volasertib at doses of 20 mg/kg or 40 mg/kg, once a week.[6]
-
Results: Volasertib treatment led to a significant delay in tumor growth compared to the vehicle-treated control group.[6] In a disseminated AML model using the same cell line, Volasertib treatment significantly prolonged the survival of the animals.[6]
Data on the in vivo efficacy of the triazole-conjugated benzoxazone this compound is not available in the reviewed literature.
Clinical Development
Volasertib
Volasertib has undergone extensive clinical investigation, particularly for the treatment of acute myeloid leukemia (AML). It has been granted Breakthrough Therapy designation by the FDA for use in combination with low-dose cytarabine for certain AML patients.[2] Phase I and II trials have been completed, and the drug has advanced to Phase III studies.
-
NCT01721876 (POLO-AML-2): A Phase III clinical trial that investigated Volasertib in combination with low-dose cytarabine in patients with previously untreated AML who are ineligible for intensive induction therapy.
Information on the clinical development of this compound is not publicly available.
Conclusion
This comparative analysis highlights the distinct profiles of the investigational compound this compound and the clinical-stage drug Volasertib. Volasertib is a well-characterized, potent PLK1 inhibitor with a clear mechanism of action and a substantial body of preclinical and clinical data supporting its development, primarily in hematological malignancies.
In contrast, the available information on this compound, a triazole-conjugated benzoxazone, is limited to early preclinical studies in non-small cell lung cancer. Its proposed mechanism of inducing ROS and autophagic apoptosis is of interest, but further research is required to identify its precise molecular target, establish its broader anti-cancer activity, and evaluate its in vivo efficacy and safety profile.
For researchers and drug developers, Volasertib represents a mature therapeutic candidate targeting a validated oncogenic pathway. This compound, on the other hand, is at a much earlier stage of investigation and represents an opportunity for further research to explore its novel mechanism of action and potential as a future anti-cancer agent. The significant disparity in the available data underscores the different stages of their development and the ongoing need for comprehensive preclinical evaluation of novel therapeutic compounds.
References
- 1. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Volasertib - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Validating BTO-1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic molecule reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established methods for validating the intracellular target engagement of BTO-1, a potent neurotoxin that inhibits neurotransmitter release. Here, we use Botulinum Neurotoxin Type A (BoNT/A) as a representative model for this compound, focusing on its well-characterized mechanism of cleaving the target protein SNAP-25.
Introduction to this compound (BoNT/A) and its Mechanism of Action
Botulinum Neurotoxin Type A (BoNT/A), referred to here as this compound, is a powerful biological molecule that acts as a protease. Its therapeutic and cosmetic effects stem from its ability to specifically cleave synaptosomal-associated protein 25 (SNAP-25), a key component of the SNARE complex. This complex is essential for the fusion of vesicles containing neurotransmitters with the neuronal cell membrane, a process required for signal transmission between neurons. By cleaving SNAP-25, this compound effectively blocks the release of acetylcholine at the neuromuscular junction, leading to muscle relaxation.[1][2][3] The multi-step process of this compound action involves binding to specific receptors on the neuronal surface, internalization into the cell, and finally, the enzymatic cleavage of SNAP-25 in the cytoplasm.[1][2][3]
Comparative Analysis of Target Engagement Assays
Validating that this compound has engaged its intracellular target, SNAP-25, requires assays that can specifically detect the cleavage of this protein. Below is a comparison of common cellular assays used for this purpose.
| Assay Method | Principle | Advantages | Disadvantages | Typical Readout | Throughput |
| Western Blot | Size-based separation of intact and cleaved SNAP-25 by gel electrophoresis, followed by antibody-based detection. | Widely available, relatively inexpensive, provides direct visual evidence of cleavage. | Low throughput, semi-quantitative, requires specific antibodies for both intact and cleaved forms for accurate quantification. | Band intensity corresponding to cleaved SNAP-25. | Low |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Utilizes a "capture" antibody that specifically recognizes the newly exposed end (neo-epitope) of the cleaved SNAP-25. A second "detection" antibody is then used for quantification.[4] | High throughput, quantitative, highly specific for the cleavage product.[4] | Requires the development of highly specific neo-epitope antibodies, which can be challenging and time-consuming. | Colorimetric or fluorometric signal proportional to the amount of cleaved SNAP-25. | High |
| FRET (Förster Resonance Energy Transfer) Assay | A genetically engineered SNAP-25 substrate contains two fluorescent proteins (a donor and an acceptor). Cleavage of the substrate separates the two, leading to a change in the FRET signal. | Real-time measurement in living cells, highly sensitive, suitable for high-throughput screening.[5][6] | Requires genetic modification of cells to express the FRET-based sensor, potential for artifacts from overexpression. | Ratiometric change in fluorescence intensity. | High |
| Immunocytochemistry (ICC) | In-situ detection of cleaved SNAP-25 within fixed and permeabilized cells using a specific antibody. The signal is visualized by microscopy. | Provides spatial information on target engagement within the cell, can be multiplexed with other markers. | Can be subjective, quantification can be challenging, lower throughput than plate-based assays. | Fluorescence intensity and localization of the signal. | Low to Medium |
Experimental Protocols
Western Blot for SNAP-25 Cleavage
Objective: To detect the cleavage of SNAP-25 in cultured neuronal cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate neuronal cells (e.g., SiMa or Neuro-2a cells) in a 6-well plate and differentiate for 3 days.[4] Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for cleaved SNAP-25 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
ELISA for Cleaved SNAP-25
Objective: To quantify the amount of cleaved SNAP-25 in cell lysates after this compound treatment.
Methodology: [4]
-
Cell Culture and Treatment: Culture and treat neuronal cells with this compound as described for the Western blot protocol.
-
Cell Lysis: Lyse the cells and collect the supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the neo-epitope of cleaved SNAP-25 and incubate overnight.
-
Block the wells with a blocking buffer.
-
Add the cell lysates to the wells and incubate for 2 hours.
-
Wash the wells and add a biotinylated detection antibody that recognizes a different epitope on SNAP-25.
-
Incubate for 1 hour, then wash.
-
Add streptavidin-HRP and incubate for 30 minutes.
-
Wash and add a TMB substrate.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound (BoNT/A) action.
Caption: ELISA workflow for cleaved SNAP-25.
Conclusion
The validation of target engagement is a cornerstone of drug development. For a molecule like this compound (BoNT/A), which has a clear enzymatic activity on an intracellular target, several robust methods are available to confirm its mechanism of action in a cellular context. The choice of assay will depend on the specific requirements of the study, including throughput needs, desired level of quantification, and available resources. While Western blotting provides a straightforward qualitative assessment, ELISA and FRET-based assays offer higher throughput and quantitative data, making them more suitable for screening and dose-response studies. Immunocytochemistry, in turn, provides valuable spatial information about where the target engagement is occurring within the cell. By employing these methods, researchers can confidently validate the on-target activity of this compound and similar molecules, paving the way for further preclinical and clinical development.
References
- 1. scispace.com [scispace.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of SNAP-25 and VAMP-2 Cleavage by Botulinum Neurotoxin Serotypes A–F Employing Taguchi Design-of-Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Plk1 Inhibitors: BTO-1 vs. GSK461364 in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Polo-like kinase 1 (Plk1) inhibitors, BTO-1 and GSK461364, with a focus on their potential applications in lung cancer research. Plk1 is a critical regulator of mitosis, and its overexpression in various cancers, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), makes it an attractive therapeutic target.[1][2][3] This document summarizes the available preclinical data for this compound and GSK461364, presents their mechanisms of action, and provides standardized protocols for key experimental assays.
Executive Summary
Both this compound and GSK461364 target Plk1, a serine/threonine kinase essential for multiple stages of mitosis. Inhibition of Plk1 leads to mitotic arrest and subsequent apoptosis in cancer cells. GSK461364 has been shown to be a potent and highly selective Plk1 inhibitor with broad anti-proliferative activity against a large number of cancer cell lines, including those from lung cancer.[4][5] It has also progressed to Phase I clinical trials for advanced solid malignancies.[5]
Mechanism of Action: Targeting the Master Regulator of Mitosis
Plk1 plays a pivotal role in several key mitotic events, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[6] Both this compound and GSK461364 are ATP-competitive inhibitors that bind to the kinase domain of Plk1, preventing the phosphorylation of its downstream substrates. This disruption of Plk1 activity leads to defects in mitotic progression, ultimately triggering cell cycle arrest at the G2/M phase and inducing apoptosis.
A key substrate of Plk1 is Cdc25C, a phosphatase that activates the cyclin B1/CDK1 complex, a crucial step for mitotic entry. By inhibiting Plk1, both this compound and GSK461364 prevent the activation of Cdc25C, leading to the observed G2/M arrest.
dot
Caption: Plk1 Signaling Pathway and Inhibition.
Performance Data
GSK461364
GSK461364 has demonstrated high potency across a wide range of cancer cell lines. In a preclinical study, it inhibited the proliferation of over 120 tumor cell lines with IC50 values lower than 100 nM in 91% of the cell lines and lower than 50 nM in 83% of them.[5][7] In lung cancer cell lines, GSK461364 has been shown to induce G2/M phase arrest at concentrations greater than 20 nM in A549 cells.[4] Furthermore, it has been observed to inhibit the phosphorylation of Plk1 substrates in NSCLC cell lines.
| Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |
| A549 | Non-Small Cell Lung Carcinoma | >20 nM (induces G2/M arrest) | [4] |
| NCI-H460 | Non-Small Cell Lung Carcinoma | Not specified, but sensitive | [4] |
| Various (120+ lines) | Multiple Cancer Types | < 100 nM (91% of lines) | [5][7] |
This compound
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and compare the efficacy of Plk1 inhibitors like this compound and GSK461364 in lung cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
dot
Caption: MTT Assay Workflow.
Materials:
-
Lung cancer cell lines (e.g., A549, NCI-H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and GSK461364 stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and GSK461364 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
dot
Caption: Apoptosis Assay Workflow.
Materials:
-
Treated lung cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or GSK461364 at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and collect the supernatant to include any detached apoptotic cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion
GSK461364 stands out as a potent and selective Plk1 inhibitor with demonstrated efficacy against a broad spectrum of cancer cells, including those of lung origin. Its progression into clinical trials underscores its therapeutic potential. While this compound also targets Plk1, the lack of publicly available, quantitative data on its activity in lung cancer cells makes a direct comparison with GSK461364 challenging.
Further research, including head-to-head in vitro and in vivo studies in lung cancer models, is necessary to fully elucidate the comparative efficacy of this compound and GSK461364. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative analyses, which will be crucial for advancing the development of Plk1 inhibitors for the treatment of lung cancer.
References
- 1. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-like kinase 1 inhibitors and their potential role in anticancer therapy, with a focus on NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of PLK1 Destabilizes EGFR and Sensitizes EGFR-Mutated Lung Cancer Cells to Small Molecule Inhibitor Osimertinib [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of Bto-1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Bto-1, a benzotriazine 1,4-di-N-oxide derivative, in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be familiar with the safety profile of this compound. The following table summarizes key safety information derived from the Safety Data Sheet (SDS).
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 40647-02-7 |
| Molecular Formula | C9H4N4O4S |
| Appearance | Solid |
| Personal ProtectiveEquipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection.[1] Respiratory protection is required when dusts are generated.[1] |
| First Aid Measures | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Fire Fighting Measures | In case of fire, wear a self-contained breathing apparatus.[1] Carbon oxides, nitrogen oxides (NOx), and sulfur oxides are hazardous decomposition products.[1] |
| Stability | The product is chemically stable under standard ambient conditions (room temperature).[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with local, state, and federal regulations. The following protocol outlines a general procedure for safe disposal.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure substance, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
2. Waste Collection and Storage:
-
Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
-
The label should include the words "Hazardous Waste," the name "this compound," and the date of accumulation.[2]
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
3. Disposal of Contaminated Materials:
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a puncture-resistant sharps container labeled as hazardous waste.
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other PPE should be collected in the designated this compound solid waste container.
-
Solutions: Aqueous solutions containing this compound should be collected in a labeled, leak-proof container for hazardous liquid waste. Do not pour this compound solutions down the drain.[1]
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste manifest or any other required documentation to the disposal service.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
